Amino-PEG11-CH2COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C24H49NO13 |
|---|---|
Molecular Weight |
559.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C24H49NO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23,25H2,(H,26,27) |
InChI Key |
PRCZFTCPTOXJDI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This versatile molecule is of significant interest in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic strategies, detailed experimental protocols, purification methods, and characterization techniques.
Introduction
This compound is a monodisperse PEG derivative featuring a terminal primary amine group and a carboxylic acid group, separated by an eleven-unit ethylene glycol chain. This structure provides a flexible, hydrophilic spacer that can be used to conjugate a variety of molecules. The amine and carboxyl functionalities allow for orthogonal conjugation strategies, making it a valuable tool in the construction of complex biomolecular architectures. The synthesis of this linker typically involves the use of protecting groups for the amine functionality, which are subsequently removed to yield the final product.
Synthetic Strategy
The most common and efficient synthetic route to this compound involves the deprotection of a commercially available or synthesized precursor where the amine group is protected. The two most frequently employed protecting groups for the amine are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]
The general synthetic workflow is as follows:
-
Synthesis of the Protected Precursor: This involves the synthesis of either Boc-NH-PEG11-CH2COOH or Fmoc-NH-PEG11-CH2COOH. These precursors are also commercially available from various suppliers.[3][4][5]
-
Deprotection of the Amine Group: The protecting group is selectively removed under conditions that do not affect the carboxylic acid moiety.
-
Purification of the Final Product: The crude product is purified to remove impurities, including the cleaved protecting group and any unreacted starting material.
Below is a diagram illustrating the general synthetic pathway.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and purification of this compound, starting from the protected precursors.
Synthesis via Boc-NH-PEG11-CH2COOH Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Boc-NH-PEG11-CH2COOH | ≥95% Purity | Commercially available |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR Chemicals |
| Toluene | Reagent Grade | Merck |
3.1.2. Experimental Procedure
-
Dissolution: Dissolve Boc-NH-PEG11-CH2COOH in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acidic Cleavage: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This usually takes 1-2 hours.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Precipitation and Isolation: Dissolve the oily residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. The product, the TFA salt of the amine, will typically precipitate as a white solid or a viscous oil.
-
Washing and Drying: Decant the ether and wash the product with fresh cold diethyl ether (2-3 times). Dry the product under vacuum to obtain the crude this compound as its TFA salt.
3.1.3. Expected Yield and Purity
| Parameter | Typical Value |
| Yield | >90% |
| Purity (crude) | >85% |
Synthesis via Fmoc-NH-PEG11-CH2COOH Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group that is cleaved under basic conditions.
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-NH-PEG11-CH2COOH | ≥95% Purity | Commercially available |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | VWR Chemicals |
3.2.2. Experimental Procedure
-
Dissolution: Dissolve Fmoc-NH-PEG11-CH2COOH in N,N-dimethylformamide (DMF).
-
Base Treatment: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Product Precipitation: After completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.
-
Drying: Dry the product under vacuum to yield the crude this compound.
3.2.3. Expected Yield and Purity
| Parameter | Typical Value |
| Yield | >95% |
| Purity (crude) | >90% |
Purification
Purification of the crude this compound is crucial to remove byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) is the most effective method for purifying PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Purification Workflow
The general workflow for the purification of this compound is depicted below.
Preparative RP-HPLC Protocol
4.2.1. Instrumentation and Columns
| Component | Specification |
| HPLC System | Preparative HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Detector | UV at 214 nm and 280 nm |
4.2.2. Purification Procedure
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).
-
Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30-40 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the crude material.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to the product.
-
Purity Assessment: Analyze the collected fractions by analytical LC-MS to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a fluffy white solid (TFA salt).
Characterization
The identity and purity of the final product should be confirmed by various analytical techniques.
| Technique | Expected Result |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]+. |
| 1H NMR (Proton Nuclear Magnetic Resonance) | Characteristic peaks corresponding to the ethylene glycol protons (a broad singlet around 3.6 ppm) and the methylene protons adjacent to the amine and carboxylic acid. |
| 13C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbons in the PEG backbone and the terminal functional groups. |
| Purity by Analytical HPLC | A purity of ≥95% is typically required for most applications. |
Table of Physicochemical Properties
| Property | Value |
| Molecular Formula | C24H49NO13 |
| Molecular Weight | 559.65 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most polar organic solvents |
Conclusion
The synthesis and purification of this compound can be reliably achieved through the deprotection of either Boc- or Fmoc-protected precursors, followed by purification using reversed-phase HPLC. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule. The protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for a wide range of applications in the fields of biotechnology and pharmaceutical sciences.
References
An In-Depth Technical Guide to Amino-PEG11-CH2COOH: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, with a focus on its molecular properties, applications in drug development, and detailed experimental protocols. This information is intended to support researchers in the fields of bioconjugation, targeted protein degradation, and drug delivery.
Core Molecular Data
The nomenclature for PEG linkers can vary between suppliers, which may lead to discrepancies in reported molecular weights. The data presented below corresponds to the most likely structure for a compound described as "this compound," which is more systematically named 3-(2-(...-(2-aminoethoxy)ethoxy...)-ethoxy)propanoic acid with 11 ethylene glycol units.
| Property | Value | Source |
| Chemical Name | 3-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yloxy)propanoic acid | N/A |
| Common Name | Amino-PEG11-propanoic acid; H2N-PEG11-CH2CH2COOH | N/A |
| CAS Number | 1616426-12-0 | N/A |
| Molecular Formula | C25H51NO13 | N/A |
| Molecular Weight | 573.67 g/mol | N/A |
| Alternative MW | 559.65 g/mol (for Amino-PEG11-acetic acid) | N/A |
Note on Molecular Weight Discrepancy: An alternative molecular weight of 559.65 g/mol is associated with "this compound". This likely corresponds to a structure with a terminal carboxymethyl group rather than a carboxyethyl group. Researchers should verify the exact structure and molecular weight with their supplier.
Applications in Drug Development
This compound is a versatile tool in drug development, primarily utilized as a linker to connect different molecular entities. Its polyethylene glycol chain imparts desirable pharmacokinetic properties, such as increased hydrophilicity and extended circulation half-life, to the conjugated molecule. The terminal amine and carboxylic acid groups allow for straightforward conjugation to a wide range of molecules.
A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] In a typical PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is connected to a ligand that recruits an E3 ubiquitin ligase.[2] The PEG linker in such constructs plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1]
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in bioconjugation and PROTAC synthesis.
Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry
This protocol describes a two-step process for the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein. The first step involves the activation of the carboxylic acid terminus of the PEG linker to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the NHS-activated PEG linker with the protein.
Step 1: Activation of this compound with NHS
-
Reagents and Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.
-
Stir the solution at room temperature.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
The resulting solution containing the NHS-activated PEG linker can be used directly in the next step or purified by flash chromatography.
-
Step 2: Conjugation of NHS-activated PEG Linker to a Protein
-
Reagents and Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
NHS-activated this compound solution from Step 1
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Dialysis)
-
-
Procedure:
-
Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris).
-
Cool the protein solution to 4°C.
-
Slowly add a molar excess of the NHS-activated this compound solution to the protein solution with gentle stirring. The optimal molar ratio of PEG-linker to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purify the PEGylated protein from unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterize the conjugate by SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
-
Protocol 2: Synthesis of a BRD4-Targeting PROTAC using an this compound Linker
This protocol outlines the synthesis of a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription.[3] The PROTAC is assembled by coupling a BRD4 ligand (e.g., JQ1-acid) to one end of the this compound linker and an E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine) to the other end.
-
Reagents and Materials:
-
JQ1-carboxylic acid (BRD4 ligand)
-
This compound
-
VHL or CRBN ligand with a terminal amine
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Tertiary base (e.g., DIPEA, Et3N)
-
Anhydrous DMF
-
Purification system (e.g., Preparative HPLC)
-
-
Procedure:
-
Step 2a: Coupling of JQ1-acid to the amine of the PEG linker.
-
Dissolve JQ1-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir for 5 minutes.
-
Add this compound (1.2 equivalents) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the JQ1-PEG11-COOH intermediate by preparative HPLC.
-
-
Step 2b: Coupling of the JQ1-PEG11-COOH intermediate to the E3 ligase ligand.
-
Dissolve the purified JQ1-PEG11-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and stir for 5 minutes.
-
Add the amine-containing VHL or CRBN ligand (1.2 equivalents) and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.
PROTAC-Mediated Degradation of BRD4
The diagram below illustrates the mechanism of action for a PROTAC utilizing an this compound linker to induce the degradation of BRD4. The PROTAC brings BRD4 into proximity with an E3 ubiquitin ligase (e.g., VHL or CRBN), leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
BRD4's Role in Transcriptional Regulation and its Inhibition by PROTACs
BRD4 is a key transcriptional coactivator. It binds to acetylated histones at enhancers and promoters and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] P-TEFb then phosphorylates RNA Polymerase II (Pol II), promoting transcriptional elongation. Degradation of BRD4 by a PROTAC inhibits this process, leading to the downregulation of target genes, such as the oncogene MYC.
Caption: BRD4's role in transcription and its inhibition by a PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Amino-PEG11-CH2COOH
An In-depth Technical Guide on the Solubility and Stability of Amino-PEG11-CH2COOH
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linker molecules is paramount for successful bioconjugation and the development of novel therapeutics. This compound is a heterobifunctional polyethylene glycol (PEG) linker that offers a terminal amine group and a carboxylic acid group, separated by a hydrophilic 11-unit PEG spacer. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows.
Solubility
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Aqueous Buffers (e.g., PBS) | Generally soluble | [1][2] |
| Water | Generally soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | |
| Methanol | Soluble |
Note: The solubility can be influenced by the pH of aqueous solutions due to the presence of the amine and carboxylic acid groups.
Stability
The stability of this compound is a critical factor for its storage and use in conjugation reactions. Degradation can be influenced by several environmental factors.
Factors Affecting Stability of PEG Compounds
| Factor | Effect on Stability | Potential Degradation Products | Reference |
| Temperature | Higher temperatures accelerate degradation. | Formaldehyde, formic acid, other oxidative products. | |
| pH | Ester linkages (if present) can hydrolyze rapidly in basic solutions. | Not directly applicable to the ether backbone, but relevant for ester-containing derivatives. | |
| Oxygen | The presence of oxygen can lead to oxidative degradation. | Formaldehyde, formic acid. | |
| Light | Exposure to light, particularly UV, can initiate oxidative degradation. | Radical species, leading to chain scission. | |
| Metal Ions (e.g., Fe²⁺/Fe³⁺) | Can catalyze oxidative degradation. | Increased formation of formaldehyde and formic acid. |
Storage Recommendations
Based on the stability profile of similar PEG compounds, the following storage conditions are recommended for this compound:
-
Long-term: Store at -20°C in a tightly sealed container, protected from light.
-
Short-term: Storage at 4°C is acceptable for days to weeks.
-
Solutions: Prepare fresh solutions for conjugation reactions. If storage of a stock solution is necessary, store at -20°C.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and effective use of this compound. The following are representative protocols for solubility and stability assessment, as well as a general synthesis procedure for heterobifunctional PEGs.
Protocol 1: Determination of Relative Aqueous Solubility
This protocol is adapted from methods used for determining protein solubility via PEG precipitation and can be applied to assess the relative solubility of this compound under different buffer conditions.
Objective: To determine the concentration of a precipitant (e.g., a salt like ammonium sulfate or a different PEG of high molecular weight) required to induce precipitation of a saturated solution of this compound, providing a measure of its relative solubility.
Materials:
-
This compound
-
Buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Precipitant stock solution (e.g., 4 M Ammonium Sulfate in buffer)
-
96-well microplate
-
Plate reader capable of measuring absorbance at a suitable wavelength (if a chromophore is present or can be derivatized) or a method for quantifying the PEG compound (e.g., HPLC).
Procedure:
-
Prepare a saturated stock solution of this compound in the desired buffer. This can be achieved by adding an excess of the compound to the buffer, vortexing, and incubating for several hours, followed by centrifugation to pellet the undissolved solid.
-
Prepare a dilution series of the precipitant in the 96-well plate.
-
Add a fixed volume of the saturated this compound supernatant to each well containing the precipitant dilutions.
-
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation to occur.
-
Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Quantify the amount of soluble this compound remaining in the supernatant. This can be done via HPLC or a suitable colorimetric assay.
-
Plot the concentration of soluble this compound against the precipitant concentration to determine the point at which 50% of the compound has precipitated (S½).
Caption: Workflow for determining the relative solubility of this compound.
Protocol 2: Stability Assessment in Aqueous Solution
This protocol outlines a stability study to evaluate the degradation of this compound under various conditions over time, using HPLC for quantification.
Objective: To assess the stability of this compound in solution under different temperature, pH, and light conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators set to different temperatures (e.g., 4°C, 25°C, 40°C)
-
Light-blocking foil or amber vials
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
HPLC column suitable for PEG analysis (e.g., C8 or C18)
Procedure:
-
Prepare stock solutions of this compound at a known concentration in each of the selected buffers.
-
Aliquot the solutions into vials for each time point and condition.
-
Storage Conditions:
-
Temperature: Store vials at 4°C, 25°C, and 40°C.
-
Light Exposure: For each temperature, wrap a set of vials in foil to protect from light and leave another set exposed to ambient light.
-
-
Time Points: Designate time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, retrieve the respective vials and analyze the contents by HPLC.
-
Inject a standard of freshly prepared this compound for comparison.
-
Monitor the peak area of the parent compound to determine its degradation.
-
Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Caption: Workflow for the stability assessment of this compound.
Application in Bioconjugation
This compound is primarily used as a linker to connect two molecules, for instance, a small molecule drug to a protein or antibody. The amine and carboxylic acid groups provide orthogonal handles for conjugation.
General Bioconjugation Workflow:
-
Activate the Carboxylic Acid: The carboxylic acid end of this compound is typically activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester.
-
Conjugate to a Primary Amine: The activated NHS ester then reacts with a primary amine on the first target molecule (e.g., a protein) to form a stable amide bond.
-
Purify the Intermediate: The resulting PEGylated molecule is purified to remove excess reagents.
-
Conjugate the Terminal Amine: The free amine on the other end of the PEG linker can then be conjugated to the second molecule, for example, through another activated carboxyl group on that molecule.
Caption: Logical workflow of a bioconjugation reaction using this compound.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Amino-PEG-acid | Acid-PEG-Amine | AxisPharm [axispharm.com]
- 3. Amino acid-PEGylated resveratrol and its influence on solubility and the controlled release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. | Semantic Scholar [semanticscholar.org]
The Versatile Role of Amino-PEG11-CH2COOH in Modern Biochemistry: A Technical Guide
For Immediate Release
A deep dive into the structure, function, and application of Amino-PEG11-CH2COOH, a pivotal heterobifunctional linker in the advancement of targeted therapeutics and bioconjugation.
In the landscape of contemporary biochemistry and drug development, the strategic linkage of molecules is paramount to enhancing therapeutic efficacy and specificity. Among the arsenal of tools available to researchers, the heterobifunctional linker, this compound, has emerged as a cornerstone in the construction of sophisticated biomolecular conjugates. This technical guide elucidates the multifaceted applications of this linker, with a particular focus on its role in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound is characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. This distinct architecture provides a versatile platform for covalently linking a wide array of biomolecules. The PEG component is instrumental in improving the solubility and stability of the resulting conjugates, as well as reducing their immunogenicity and preventing non-specific binding in biological systems.[1]
Core Applications in Drug Development
The primary utility of this compound lies in its application as a flexible and hydrophilic spacer in the design of complex therapeutic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical determinants of the PROTAC's efficacy. The 11-unit PEG chain of this compound provides an optimal spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2]
The general mechanism of PROTAC action is depicted in the following workflow:
Caption: General workflow of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. The hydrophilic PEG spacer of this compound can enhance the aqueous solubility of the ADC and improve its pharmacokinetic profile. The terminal amine and carboxylic acid groups allow for versatile conjugation chemistries to attach the linker to both the antibody and the cytotoxic payload.
The structure of a typical ADC is illustrated below:
References
The Core of Flexibility and Functionality: An In-depth Technical Guide to the PEG Spacer in Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design of sophisticated biomolecules, influencing everything from solubility and stability to biological activity and pharmacokinetic profiles. Among the diverse arsenal of available linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide provides a detailed examination of the Amino-PEG11-CH2COOH molecule, focusing on the pivotal role of its discrete 11-unit polyethylene glycol (PEG11) spacer. This heterobifunctional linker, possessing a terminal amine and a carboxylic acid, offers a unique combination of hydrophilicity, defined length, and flexibility, making it an invaluable tool in bioconjugation, drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties of the PEG11 Spacer
The defining characteristic of the PEG11 spacer in this compound is its ability to modulate the physical and chemical properties of the molecules it connects. This is primarily attributed to the repeating ethylene glycol units.
Structure and Composition
This compound is a heterobifunctional linker with the following chemical structure:
-
Chemical Formula: C24H49NO13[1]
-
Molecular Weight: 559.65 g/mol [1]
-
IUPAC Name: 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid[1]
The molecule consists of a central chain of eleven repeating ethylene glycol units, flanked by an amino group (-NH2) on one end and a carboxymethyl group (-CH2COOH) on the other. This bifunctional nature allows for directional and controlled conjugation to two different molecular entities.
Key Physicochemical Attributes
The incorporation of a PEG11 spacer imparts several advantageous properties. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which is central to many of its benefits.[2]
| Property | Description | Impact on Biomolecules |
| Hydrophilicity | The repeating ethylene glycol units are highly hydrophilic, leading to excellent water solubility. | Enhances the aqueous solubility of hydrophobic drugs or biomolecules, preventing aggregation and improving formulation.[2] |
| Solubility | Generally soluble in water and a range of organic solvents such as DMSO and DMF. | Facilitates conjugation reactions in various buffer systems and allows for easier handling and formulation. |
| Flexibility | The PEG chain is highly flexible and dynamic in solution. | Allows for optimal spatial orientation of the conjugated molecules, which can be crucial for binding to targets. |
| Steric Hindrance | The hydrated PEG chain creates a "hydrodynamic shell" around the conjugated molecule. | Can shield the molecule from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life. It also provides spatial separation to prevent the payload from interfering with the binding site of a carrier molecule. |
| Biocompatibility | PEG is well-established as a non-toxic and non-immunogenic polymer. | Reduces the risk of adverse immune responses to the conjugated molecule. |
The Role of the PEG11 Spacer in Bioconjugation and Drug Development
The unique properties of the PEG11 spacer make this compound a versatile tool in various applications, particularly in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component, and a PEG11 spacer can:
-
Enhance Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG11 spacer improves the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.
-
Provide Optimal Spacing: The defined length of the PEG11 spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
-
Improve Pharmacokinetics: The hydrophilic nature of the PEG spacer can contribute to a longer circulation half-life of the ADC.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. The PEG11 spacer in this context offers:
-
Optimal Length and Flexibility: The length and flexibility of the PEG11 linker are critical for allowing the two ligands to simultaneously bind their respective proteins without steric clash.
-
Improved Physicochemical Properties: PROTACs are often large and can have poor solubility and cell permeability. The incorporation of a PEG spacer can improve these properties.
Experimental Protocols
This compound, with its terminal amine and carboxylic acid, can be conjugated to other molecules using standard bioconjugation chemistries. The following are generalized protocols for the two main reaction types.
Protocol 1: Amine Coupling via NHS Ester Chemistry
This protocol describes the conjugation of the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS-ester functionalized molecule (e.g., protein, peptide, payload)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 or 100mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-ester functionalized molecule in the reaction buffer to a desired concentration.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS-ester functionalized molecule. A molar excess of the PEG linker is often used to drive the reaction.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted PEG linker and quenching reagents using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Carboxylic Acid Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid of this compound to a molecule containing a primary amine. This is a two-step process where the carboxylic acid is first activated to an NHS ester, which then reacts with the amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching/Wash Buffer: e.g., Tris-buffered saline (TBS).
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Prepare a stock solution of this compound in the activation buffer.
-
-
Activation of Carboxylic Acid:
-
In a separate reaction vessel, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the conjugate from excess reagents using a suitable method like dialysis, desalting columns, or SEC.
-
-
Characterization:
-
Analyze the final product to confirm conjugation and purity using appropriate analytical techniques.
-
Visualizing Workflows and Concepts
Graphviz diagrams can effectively illustrate the logical relationships and workflows involving the this compound linker.
Caption: Mechanism of action for a PROTAC utilizing a PEG11 spacer.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
The this compound linker, with its discrete 11-unit PEG spacer, represents a powerful and versatile tool for the modern drug developer and research scientist. Its ability to enhance solubility, provide optimal spatial separation, improve pharmacokinetic profiles, and offer a biocompatible linkage makes it a strategic choice in the design of advanced bioconjugates. The well-defined structure of the PEG11 spacer allows for precise control over the linker length, a critical parameter in optimizing the biological function of complex molecules like ADCs and PROTACs. As the field of targeted therapeutics continues to evolve, the rational application of such well-characterized linkers will be paramount to the development of safer and more effective medicines.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Amino-PEG11-CH2COOH, a bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from the safety profiles of structurally analogous amino-PEG-acid compounds and adheres to established best practices for handling laboratory chemicals with similar functional groups and physical properties. Researchers must exercise due diligence and supplement this guidance with their institution's specific safety protocols.
Core Safety and Physical Properties
While specific quantitative data for this compound is not publicly available, the following tables summarize the expected physical and chemical properties based on similar amino-PEG-acid molecules. This information is critical for risk assessment and the implementation of appropriate safety measures.
Table 1: Physical and Chemical Properties (Inferred)
| Property | Value | Source/Justification |
| Appearance | White to off-white solid or viscous liquid | Based on SDS for similar PEG derivatives.[1] |
| Molecular Formula | C24H49NO13 | - |
| Molecular Weight | ~559.65 g/mol | - |
| Solubility | Soluble in water, DMSO, DMF | Based on product information for similar amino-PEG-acids.[2] |
| Stability | Stable under recommended storage conditions. May be hygroscopic. | Based on SDS for similar PEG derivatives and general chemical principles.[3] |
| Reactivity | Reactive with strong oxidizing agents, strong acids, and strong bases. The amine group can react with carboxylic acids, and the carboxylic acid group can react with amines. | Based on the functional groups present and general chemical knowledge.[1][3] |
Table 2: Hazard Identification and Precautions (Inferred)
| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |
| Acute Toxicity | Not Classified/Data Not Available | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | Not Classified/Data Not Available | P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | Not Classified/Data Not Available | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory/Skin Sensitization | Not Classified/Data Not Available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols: Safe Handling Procedures
The following protocols are generalized for handling this compound and similar hygroscopic and potentially reactive powdered chemicals in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.
-
Storage Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. To mitigate moisture absorption by this potentially hygroscopic compound, storage in a desiccator is recommended.
-
Temperature: For long-term storage, refer to the manufacturer's recommendations, which often suggest storage at -20°C.
Weighing and Aliquoting (for powdered form)
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles.
-
Ventilation: Conduct all weighing and handling operations inside a certified chemical fume hood to minimize inhalation exposure.
-
Hygroscopic Handling: As PEG compounds can be hygroscopic, minimize the time the container is open to the atmosphere. Work quickly and efficiently. For highly sensitive applications, weighing may be performed in a glove box under an inert atmosphere.
-
Static Discharge: Use an anti-static brush or ionizer to prevent scattering of the powder.
-
Aliquotting: If frequent use is anticipated, consider preparing pre-weighed aliquots to reduce the number of times the main container is opened.
Dissolution
-
Solvent Selection: Choose a compatible solvent as indicated by solubility data (e.g., water, DMSO, DMF).
-
Procedure: Slowly add the weighed this compound to the solvent while stirring to avoid clumping. Gentle warming or sonication may be used to aid dissolution if necessary, but be mindful of potential degradation if the compound is heat-sensitive.
-
Storage of Solutions: Store solutions in tightly sealed vials, protected from light, and at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).
Waste Disposal
-
Classification: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. It is not typically classified as hazardous waste, but it is prudent to confirm with your institution's environmental health and safety department.
-
Containers: Use designated and clearly labeled waste containers.
Visualizing Safe Handling Workflows
To further clarify the safety and handling procedures, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.
Caption: A workflow for the safe handling of this compound.
Caption: Essential personal protective and engineering controls.
Conclusion
While this compound is not classified as a hazardous substance based on data from similar compounds, adherence to good laboratory practices is paramount. The potential for hygroscopicity and reactivity with common laboratory reagents necessitates careful handling and storage. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment when utilizing this versatile chemical in their research and development endeavors. Always consult your institution's specific safety protocols and the most current safety information available.
References
Amino-PEG11-CH2COOH reactivity with primary amines
An In-depth Technical Guide on the Reactivity of Amino-PEG11-CH2COOH with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, a critical conjugation reaction in the development of advanced therapeutics and research tools. Polyethylene glycol (PEG) linkers, such as this compound, are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide details the underlying chemistry, reaction kinetics, experimental protocols, and the impact of PEGylation on biological signaling pathways.
Core Principles of Amine Conjugation
The fundamental reaction between the carboxylic acid moiety of this compound and a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is an amide bond formation. This reaction is not spontaneous and requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine. The most common method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process can be summarized in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Formation of a Stable NHS Ester: The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient reaction with the primary amine.
-
Nucleophilic Attack by the Primary Amine: The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.
The overall efficiency of the conjugation is dependent on several factors, including pH, temperature, concentration of reactants, and the presence of competing nucleophiles.
Quantitative Data on Reactivity
While precise kinetic data for this compound is not extensively published, the reactivity can be inferred from studies on similar short-chain amino-PEG-acid molecules and the well-characterized EDC/NHS chemistry. The following tables provide representative data based on typical conjugation reactions.
Table 1: Factors Influencing Conjugation Efficiency
| Parameter | Optimal Range | Rationale |
| pH of Activation Step | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of the O-acylisourea intermediate. |
| pH of Conjugation Step | 7.2 - 8.5 | The primary amine must be in its unprotonated, nucleophilic state. A slightly basic pH ensures a sufficient concentration of the reactive amine. |
| Temperature | 4 - 25 °C | Lower temperatures can help to minimize the hydrolysis of the NHS ester and improve the stability of the reactants, though the reaction rate will be slower. |
| Molar Ratio (PEG:Amine) | 5:1 to 20:1 | A molar excess of the activated PEG linker is typically used to drive the reaction towards completion and achieve a higher degree of labeling on the target molecule. |
| Buffer Composition | Non-amine buffers (e.g., MES, PBS, Borate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the activated PEG, reducing conjugation efficiency.[1] |
Table 2: Representative Reaction Kinetics
| Reactant | Half-life of NHS Ester Hydrolysis (pH 7.0, 4°C) | Typical Reaction Time for >90% Completion |
| This compound (activated) | ~4-5 hours | 2 - 4 hours |
Note: The actual reaction time will vary depending on the specific primary amine, its concentration, and the reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing molecule, such as a peptide or protein.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)
Protocol for Activation of this compound
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mM.
-
Add EDC and NHS (or Sulfo-NHS) to the PEG solution. A 1.5 to 2-fold molar excess of EDC and NHS over the PEG is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Protocol for Conjugation to a Primary Amine
-
Dissolve the primary amine-containing molecule in the Reaction Buffer. The concentration will depend on the specific molecule.
-
Add the freshly activated this compound solution to the primary amine solution. The molar ratio of PEG to the amine should be optimized for the desired degree of labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
Purification of the PEGylated Conjugate
The purification method will depend on the properties of the conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying PEGylated peptides and small molecules.[][3] A C18 column with a water/acetonitrile gradient containing trifluoroacetic acid is commonly used.
-
Size-Exclusion Chromatography (SEC): Useful for separating PEGylated proteins from unreacted PEG and other small molecules based on size.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge.[]
Visualization of Reaction and Workflow
Impact on Signaling Pathways
The conjugation of a PEG linker, such as this compound, to a biologically active molecule can significantly impact its interaction with cellular signaling pathways. This is primarily due to the physicochemical properties of the PEG chain.
-
Steric Hindrance: The flexible and hydrophilic PEG chain creates a "shield" around the conjugated molecule.[4] This can sterically hinder the binding of the molecule to its receptor, potentially reducing its biological activity. The length of the PEG chain is a critical factor; longer chains can cause greater steric hindrance. However, in some cases, a shorter linker may lead to a more favorable interaction.
-
Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life. This can result in a more sustained engagement with the target signaling pathway.
-
Solubility and Stability: PEGylation can improve the solubility and stability of hydrophobic molecules, allowing for more effective delivery to target cells and interaction with their signaling components.
The overall effect of PEGylation on a signaling pathway is a balance between these factors and must be empirically determined for each specific conjugate.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Amino-PEG11-CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance their physicochemical properties.[1] Amino-PEG11-CH2COOH is a bifunctional PEG linker that provides a balance of flexibility and hydrophilicity, making it an attractive choice for PROTAC synthesis. This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTACs.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C24H49NO13 |
| Molecular Weight | 559.65 g/mol |
| Appearance | To be determined |
| Purity | >95% |
| Solubility | Soluble in water and most organic solvents |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term at -20°C |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound is a modular process that typically involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand. The most common method for this is through amide bond formation, a robust and well-established reaction in organic chemistry.
The general workflow for the synthesis of a PROTAC using this compound is depicted below.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific substrates.
Protocol 1: Amide Coupling of POI Ligand with this compound
This protocol describes the coupling of a POI ligand containing a carboxylic acid with the amine group of the this compound linker.
Reagents and Materials:
-
POI Ligand with a terminal carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the POI Ligand-PEG11-COOH intermediate.
Protocol 2: Amide Coupling of POI Ligand-Linker Intermediate with E3 Ligase Ligand
This protocol describes the coupling of the POI Ligand-PEG11-COOH intermediate with an E3 ligase ligand containing an amine group.
Reagents and Materials:
-
POI Ligand-PEG11-COOH intermediate (1.0 eq)
-
E3 Ligase Ligand with a terminal amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Follow the procedure outlined in Protocol 1, using the POI Ligand-PEG11-COOH intermediate and the E3 ligase ligand as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
PROTAC-Mediated Protein Degradation Pathway
The synthesized PROTAC functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Data Presentation: A Case Study of BET Degrader ARV-771
Synthesis and Characterization of ARV-771 (Illustrative)
| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |
| 1. Synthesis of Intermediate A | (S)-1-(4-bromophenyl)ethanamine | (Boc)2O, NaHCO3 | Water/Ethyl Acetate | 85 | >98 |
| 2. Synthesis of Intermediate B | Intermediate A, BET Ligand Precursor | Pd2(dba)3, SPhos, K3PO4 | Toluene/Water | 70 | >95 |
| 3. Synthesis of Intermediate C | Intermediate B, PEG-Linker Precursor | HATU, DIPEA | DMF | 65 | >95 |
| 4. Final Coupling to VHL Ligand | Intermediate C, VHL Ligand | HATU, DIPEA | DMF | 50 | >99 (HPLC) |
Biological Activity of ARV-771
| Cell Line | DC50 (nM) | Dmax (%) |
| 22Rv1 (Prostate Cancer) | <5 | >95 |
| VCaP (Prostate Cancer) | <5 | >95 |
| LnCaP95 (Prostate Cancer) | <5 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Purification and Characterization
The purification of PEGylated PROTACs can be challenging due to the physicochemical properties of the PEG chain. A multi-step purification strategy is often required to achieve high purity.
Purification Techniques:
-
Size Exclusion Chromatography (SEC): Effective for removing smaller impurities.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for final polishing.
Characterization Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
Conclusion
This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule, while the terminal amine and carboxylic acid groups allow for straightforward amide coupling to the POI and E3 ligase ligands. The modular nature of the synthesis allows for the systematic optimization of the linker length and composition to achieve optimal degradation efficacy. Careful purification and characterization are crucial to ensure the quality and activity of the final PROTAC product.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles.[1] This process involves the covalent attachment of PEG chains to the nanoparticle surface, which confers several advantageous properties. PEGylation creates a hydrophilic protective layer that can reduce protein adsorption (opsonization), minimize recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time.[1][2] This "stealth" characteristic is paramount for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with Amino-PEG11-CH2COOH, a heterobifunctional PEG linker. This linker possesses a terminal amine group for conjugation and a terminal carboxylic acid group, which can be utilized for further functionalization, such as the attachment of targeting ligands or therapeutic agents. The protocols outlined below utilize the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the nanoparticle surface and the PEG linker.
Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles
Successful PEGylation significantly alters the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained before and after surface modification of a model 100 nm amine-functionalized nanoparticle with this compound.
Table 1: Change in Hydrodynamic Diameter and Zeta Potential
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| After PEGylation with this compound | 125 ± 7 | < 0.2 | -15 ± 5 |
Note: The increase in hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface. The shift in zeta potential from positive to negative is indicative of the successful conjugation of the carboxyl-terminated PEG linker, which masks the primary amine groups on the nanoparticle surface.
Table 2: Quantification of PEG Grafting Density
| Method | Parameter Measured | Typical Value | Reference |
| Fluorescence Spectroscopy | Fluorescence intensity of labeled PEG | 0.083 ± 0.006 PEG/nm² | [3] |
| Thermogravimetric Analysis (TGA) | Weight loss of polymer coating | 2.3 PEG/nm² | [4] |
| ¹H NMR Spectroscopy | Signal intensity of PEG protons | N/A (Provides relative quantification) | |
| Analytical Ultracentrifugation (AUC) | Sedimentation coefficient | 1.9 ± 0.2 PEG/nm² |
Note: PEG grafting density is a critical parameter that influences the in vivo behavior of nanoparticles. The choice of quantification method depends on the available instrumentation and the nature of the nanoparticle core.
Experimental Protocols
This section provides detailed, step-by-step protocols for the surface modification of amine-functionalized nanoparticles with this compound.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
-
Centrifugal filter units (with appropriate molecular weight cutoff) or magnetic separator
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the activation of the carboxyl group on this compound and its subsequent conjugation to the amine groups on the nanoparticle surface.
Step 1: Activation of this compound
-
Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) relative to the PEG linker.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.
Step 2: Conjugation to Nanoparticles
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer.
-
Add the activated PEG linker solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
Step 3: Quenching of the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.
Step 4: Purification of PEGylated Nanoparticles
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size.
-
Centrifuge to remove unreacted PEG linker, EDC, NHS, and quenching agent.
-
Wash the nanoparticles by resuspending them in Washing Buffer and repeating the centrifugation step. Perform at least three wash cycles.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.
Protocol 2: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential Measurement
-
Dilute a small aliquot of the purified PEGylated nanoparticle suspension in DI water or PBS.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Compare the results with the unmodified amine-functionalized nanoparticles.
2. Quantification of PEG Grafting Density (Fluorescence Method)
This method requires the use of a fluorescently labeled PEG linker.
-
Prepare a standard curve of the fluorescently labeled this compound of known concentrations.
-
Measure the fluorescence intensity of a known concentration of the purified PEGylated nanoparticles.
-
Calculate the concentration of PEG on the nanoparticles using the standard curve.
-
Determine the number of PEG molecules per nanoparticle and the grafting density (PEG molecules per nm² of nanoparticle surface area).
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the surface modification and characterization of nanoparticles.
Caption: Experimental workflow for nanoparticle PEGylation.
Targeted Drug Delivery and Signaling Pathway Inhibition
PEGylated nanoparticles can be loaded with therapeutic agents, such as kinase inhibitors, to target specific signaling pathways implicated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in various cancers. The following diagram illustrates how a drug-loaded nanoparticle can inhibit the MAPK signaling pathway.
Caption: Inhibition of the MAPK signaling pathway.
Conclusion
The surface modification of nanoparticles with this compound via EDC/NHS chemistry is a versatile and effective method to improve their biocompatibility and pharmacokinetic profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully PEGylate their nanoparticles and characterize the final product. The ability to further functionalize the terminal carboxyl group opens up numerous possibilities for developing targeted and multifunctional nanotherapeutics. By delivering drugs that inhibit key signaling pathways like the MAPK cascade, these advanced nanoparticle systems hold great promise for the future of medicine.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-CH2COOH is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by an 11-unit polyethylene glycol (PEG) spacer. This linker is a versatile tool in bioconjugation, enabling the covalent attachment of various molecules to proteins, nanoparticles, and surfaces. The PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecules.
This document provides detailed application notes and protocols for utilizing this compound in key bioconjugation techniques, including antibody-drug conjugation, surface modification, and nanoparticle functionalization.
Principle of Bioconjugation with this compound
The reactivity of this compound is centered around its two terminal functional groups:
-
Carboxylic Acid (-COOH): This group can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The resulting NHS ester is a reactive intermediate that readily forms a stable amide bond with primary amines on the target molecule (e.g., lysine residues on an antibody).
-
Primary Amine (-NH2): This group can react with various functional groups, most commonly activated esters like NHS esters, to form a stable amide bond. This allows for the conjugation of the PEG linker to molecules that have been pre-functionalized with an NHS ester.
Data Presentation: Expected Performance in Bioconjugation Reactions
While specific quantitative data for this compound is not extensively published, the following table summarizes the expected or typical values for bioconjugation reactions involving similar PEG linkers and chemistries. These values should be considered as a general guideline, and optimal conditions should be determined experimentally for each specific application.
| Parameter | Antibody-Drug Conjugation (ADC) | Nanoparticle Surface Modification | Surface Immobilization | Characterization Technique |
| Degree of Labeling (DOL) | 2 - 4 drugs per antibody | 100 - 1500 PEG chains/particle (for 100 nm particle) | 0.5 - 2.0 ng/mm² | UV-Vis Spectroscopy, Mass Spectrometry, Ellipsometry |
| Conjugation Efficiency | > 80% | > 90% | > 70% | HPLC, Gel Electrophoresis (SDS-PAGE) |
| Yield of Purified Conjugate | 50 - 80% | 70 - 95% | N/A | Protein Assay (BCA, Bradford), DLS |
| Stability of Amide Bond (Half-life in serum) | > 100 hours | > 100 hours | > 100 hours | HPLC, ELISA |
I. Antibody-Drug Conjugation (ADC)
Application Note:
This compound is a valuable linker for the development of ADCs. It can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic agent. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC. The general strategy involves activating the carboxylic acid of the linker and reacting it with amine groups on the antibody, followed by conjugation of the drug to the linker's amine group (or vice versa).
Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody
This protocol describes the conjugation of a drug (containing a primary amine) to an antibody using this compound.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Drug molecule with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Step 1: Activation of Antibody Carboxyl Groups (if applicable) or Linker Carboxyl Group
-
Prepare Antibody: Dialyze the antibody against the Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare Reagents: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in the Activation Buffer.
-
Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Immediately purify the activated antibody using a desalting column to remove excess EDC and Sulfo-NHS, eluting into PBS at pH 7.4.
Step 2: Conjugation of this compound to the Activated Antibody
-
Prepare Linker: Dissolve this compound in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Conjugation: Add a 10 to 20-fold molar excess of the this compound solution to the activated antibody.
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the antibody-PEG conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagent.
Step 3: Conjugation of the Drug to the Antibody-PEG Conjugate
-
Activate Drug (if it has a carboxyl group) or directly react if it has an NHS ester. This example assumes the drug has an NHS ester.
-
Prepare Drug: Dissolve the NHS-ester functionalized drug in anhydrous DMF or DMSO.
-
Conjugation: Add a 5 to 10-fold molar excess of the activated drug to the purified antibody-PEG conjugate. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle mixing, protected from light if the drug is light-sensitive.
-
Purification: Purify the final ADC using size-exclusion chromatography or dialysis to remove unreacted drug.
Characterization:
-
Determine the Degree of Labeling (DOL) by UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SDS-PAGE and size-exclusion chromatography.
-
Confirm the integrity and binding affinity of the antibody via ELISA or surface plasmon resonance (SPR).
II. Surface Modification
Application Note:
This compound can be used to modify surfaces (e.g., glass slides, microplates, biosensors) to create a hydrophilic and biocompatible coating that reduces non-specific protein adsorption. The carboxylic acid or amine group can be used to covalently attach the linker to an appropriately functionalized surface.
Experimental Protocol: Immobilization on an Amine-Reactive Surface
This protocol describes the immobilization of this compound onto a surface pre-activated with NHS esters.
Materials:
-
NHS-ester activated surface (e.g., glass slide, microplate)
-
This compound
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Prepare Linker Solution: Dissolve this compound in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Incubation: Add the linker solution to the NHS-ester activated surface, ensuring the entire surface is covered. Incubate for 2-4 hours at room temperature in a humidified chamber.
-
Washing: Remove the linker solution and wash the surface three times with the Washing Buffer to remove any unbound linker.
-
Blocking: Add the Blocking Buffer to the surface and incubate for 1 hour at room temperature to block any remaining reactive sites.
-
Final Wash: Wash the surface three times with deionized water and dry under a stream of nitrogen.
The surface is now functionalized with a hydrophilic PEG layer and presents terminal carboxylic acid groups for further conjugation if desired.
III. Nanoparticle Functionalization
Application Note:
Functionalizing nanoparticles with this compound is a common strategy to improve their stability in biological fluids, reduce aggregation, and prolong circulation time (the "stealth" effect). The linker can be attached to nanoparticles that have surface functional groups such as amines or carboxyls.
Experimental Protocol: Functionalization of Amine-Coated Nanoparticles
This protocol details the attachment of this compound to nanoparticles with primary amine groups on their surface using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
This compound
-
EDC
-
NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M PBS, pH 7.4
-
Washing Buffer: Deionized water or appropriate buffer
-
Centrifugation or magnetic separation system for nanoparticle purification
Procedure:
-
Activate Linker:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the linker.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Prepare Nanoparticles: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.
-
Conjugation: Add the activated linker solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the linker relative to the estimated surface amine groups is a good starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
Purification:
-
Pellet the nanoparticles by centrifugation or magnetic separation.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticles in the Washing Buffer.
-
Repeat the washing step at least three times.
-
-
Final Resuspension: Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and further use.
Characterization:
-
Confirm successful PEGylation using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic ether bonds of the PEG chain.
-
Measure the change in hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the colloidal stability of the functionalized nanoparticles in various biological media.
Mandatory Visualizations
Caption: EDC/NHS mediated conjugation of this compound to a biomolecule.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical relationship in Antibody-Drug Conjugate synthesis.
Application Notes and Protocols for Amino-PEG11-CH2COOH as a Linker in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. This linker consists of a primary amine group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This distinct structure allows for the sequential conjugation of targeting moieties, such as antibodies, and therapeutic payloads. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and improves pharmacokinetic properties by prolonging circulation time.[][2] This non-cleavable linker is particularly valuable in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where maintaining a stable connection between the targeting ligand and the payload until it reaches the target cell is crucial for efficacy and safety.[3][4][5]
Applications in Drug Delivery
The this compound linker is primarily utilized in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The antibody selectively binds to an antigen on the surface of cancer cells, and upon internalization, the entire ADC is degraded in the lysosome, releasing the drug to kill the cancer cell. The non-cleavable nature of the this compound linker ensures that the payload is only released upon the complete degradation of the antibody, which can minimize off-target toxicity.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker in a PROTAC plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and length of the PEG11 chain can be advantageous in achieving the optimal orientation for efficient protein degradation.
-
Nanoparticle Drug Delivery: This linker can be used to functionalize the surface of nanoparticles, attaching targeting ligands or therapeutic agents. The PEG component helps to create a "stealth" effect, reducing clearance by the immune system and prolonging circulation time.
Physicochemical and Pharmacokinetic Properties of PEGylated Conjugates
The incorporation of a PEG linker like this compound significantly influences the properties of a bioconjugate.
| Property | Effect of PEGylation | Rationale | Citation |
| Solubility | Increased | The hydrophilic ethylene glycol units improve the solubility of hydrophobic payloads, reducing the propensity for aggregation. | |
| Stability | Increased | The PEG chain can sterically hinder proteolytic enzymes, protecting the conjugate from degradation. | |
| Pharmacokinetics | Improved | The increased hydrodynamic radius of the conjugate reduces renal clearance, leading to a longer plasma half-life and increased exposure at the tumor site. | |
| Immunogenicity | Reduced | The PEG chain can mask epitopes on the drug or linker, reducing the potential for an immune response. | |
| Drug-to-Antibody Ratio (DAR) | Enables Higher DAR | By mitigating the hydrophobicity of the payload, PEG linkers allow for the attachment of a higher number of drug molecules per antibody without causing aggregation. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to an Antibody using this compound
This protocol describes a general method for conjugating a cytotoxic drug (containing a reactive amine) to the this compound linker, followed by conjugation of the drug-linker construct to a monoclonal antibody via its lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
This compound
-
Cytotoxic drug with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable activating agents for the carboxylic acid.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Sulfo-NHS for antibody conjugation
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC) column.
Procedure:
Step 1: Activation of this compound and Conjugation to the Drug
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid group, forming an NHS ester.
-
In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add the activated this compound-NHS ester solution to the drug solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purify the drug-linker conjugate using reverse-phase HPLC.
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
Dissolve the purified drug-linker conjugate in DMSO to a stock concentration of 10-20 mM.
-
Activate the carboxylic acid of the drug-linker by dissolving it with EDC (5 equivalents) and Sulfo-NHS (5 equivalents) in anhydrous DMSO.
-
Add the activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of DMSO should not exceed 10% (v/v). A typical molar ratio of drug-linker to antibody is 5:1 to 10:1 to achieve a DAR of 2-4.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Further purify and characterize the ADC by HIC to separate species with different DARs.
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC-HPLC.
-
Identity and Integrity: Confirmed by mass spectrometry (MS).
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative cancer cell line (e.g., MDA-MB-468 for a HER2-targeting ADC)
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Illustrative In Vitro Cytotoxicity Data:
| Compound | Cell Line | Antigen Expression | IC50 (nM) |
| ADC with PEG11 Linker | SK-BR-3 | HER2-positive | 0.5 - 5 |
| ADC with PEG11 Linker | MDA-MB-468 | HER2-negative | > 1000 |
| Unconjugated Antibody | SK-BR-3 | HER2-positive | No cytotoxic effect |
| Free Drug (e.g., MMAE) | SK-BR-3 | HER2-positive | 0.01 - 0.1 |
| Free Drug (e.g., MMAE) | MDA-MB-468 | HER2-negative | 0.01 - 0.1 |
Note: The data presented are representative and will vary depending on the antibody, payload, and cell line used.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Antigen-positive cancer cells (e.g., NCI-N87)
-
Matrigel
-
Purified ADC, unconjugated antibody, and vehicle control (e.g., saline)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Implant the antigen-positive cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Administer the ADC, unconjugated antibody, or vehicle control intravenously (i.v.) via the tail vein at a specified dose and schedule (e.g., a single dose of 3 mg/kg).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice at the end of the study and collect tumors for further analysis if required.
-
Plot the mean tumor volume ± SEM for each group over time to assess anti-tumor efficacy.
Illustrative In Vivo Efficacy Data:
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 10 - 20 |
| ADC with PEG11 Linker | 3 | 80 - 100 |
Note: This data is illustrative and the actual results will depend on the specific ADC, tumor model, and dosing regimen.
Signaling Pathway
Many cytotoxic payloads used in ADCs, such as auristatins (e.g., MMAE), are microtubule inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Conclusion
The this compound linker is a valuable tool in the development of targeted drug delivery systems. Its defined length, hydrophilicity, and bifunctional nature allow for the creation of stable and effective ADCs and PROTACs. The protocols and data presented here provide a framework for researchers to utilize this linker in their drug development programs. The optimization of linker technology, including the use of discrete PEG linkers like this compound, is crucial for advancing the next generation of targeted therapeutics.
References
Application Notes and Protocols for Labeling Proteins with Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve protein stability, increase solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity. Amino-PEG11-CH2COOH is a heterobifunctional linker that provides a flexible spacer arm, enabling the conjugation of proteins to other molecules of interest or surfaces. This document provides detailed protocols for the labeling of proteins using this compound, focusing on the activation of its terminal carboxyl group and subsequent reaction with primary amines on the target protein.
The labeling process involves a two-step reaction. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable amine-reactive NHS ester. In the second step, the NHS-activated PEG linker is introduced to the protein solution, where it reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds.
Data Presentation: Quantitative Analysis of Protein Labeling
The efficiency and stoichiometry of protein labeling with this compound can be assessed using various analytical techniques. Below is a summary of typical quantitative data obtained from labeling a model protein (e.g., Bovine Serum Albumin, BSA) under optimized conditions.
| Parameter | Method | Typical Result |
| Labeling Efficiency | SDS-PAGE / Densitometry | > 85% of the protein is PEGylated. |
| Degree of Labeling (DOL) | Mass Spectrometry (MALDI-TOF or ESI-MS) | Average of 2-4 PEG chains per protein molecule. |
| Purity of PEGylated Protein | Size-Exclusion Chromatography (SEC-HPLC) | > 95% monomeric PEGylated protein. |
| Confirmation of Conjugation | Western Blot | Shift in molecular weight corresponding to the number of attached PEG linkers. |
| Residual Unlabeled Protein | Reversed-Phase HPLC (RP-HPLC) | < 15% |
| Effect on Biological Activity | Enzyme-Linked Immunosorbent Assay (ELISA) or functional assay specific to the protein | Retention of > 90% of biological activity. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of the PEG linker to form a stable, amine-reactive Sulfo-NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Vortex mixer
Procedure:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 250 mM stock solution of Sulfo-NHS in Activation Buffer.
-
In a reaction tube, combine 10 µL of the 100 mM this compound stock solution with 80 µL of Activation Buffer.
-
Add 5 µL of the 100 mM EDC stock solution (final concentration ~5 mM) and 5 µL of the 250 mM Sulfo-NHS stock solution (final concentration ~12.5 mM).
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated this compound-Sulfo-NHS ester.
Protocol 2: Labeling of Target Protein with Activated this compound
This protocol details the conjugation of the activated PEG linker to the primary amines of a target protein.
Materials:
-
Activated this compound-Sulfo-NHS ester solution (from Protocol 1)
-
Target protein (e.g., an antibody, enzyme)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Note: Avoid buffers containing primary amines, such as Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting columns or dialysis cassettes for purification
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare the target protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.
-
Determine the molar concentration of the protein.
-
Add a 20- to 50-fold molar excess of the activated this compound-Sulfo-NHS ester solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from excess, unreacted PEG linker and quenching reagents using a desalting column or dialysis against PBS.
-
Determine the concentration of the purified PEGylated protein using a standard protein assay.
-
Store the PEGylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 3: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Run samples of the unlabeled and PEGylated protein on a polyacrylamide gel.
-
The PEGylated protein will exhibit a higher apparent molecular weight, appearing as a band or smear higher up the gel compared to the unlabeled protein. The degree of shift and the broadness of the band can give a qualitative indication of the extent of PEGylation.
2. Mass Spectrometry (MS):
-
Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated protein.
-
The mass difference between the PEGylated and unlabeled protein will indicate the number of PEG linkers attached. The presence of multiple peaks will show the heterogeneity of the PEGylation.
3. HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the PEGylated protein. The PEGylated protein will elute earlier than the unlabeled protein due to its larger hydrodynamic radius.
-
Reversed-Phase Chromatography (RP-HPLC): To separate and quantify the unlabeled protein from the PEGylated species.
4. Functional Assay:
-
Perform a relevant biological activity assay (e.g., ELISA for an antibody, enzyme kinetics assay for an enzyme) to confirm that the protein retains its function after PEGylation. Compare the activity of the PEGylated protein to that of the unlabeled protein.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Chemical reaction pathway for PEGylation.
Application Notes and Protocols for Crosslinking Experiments with Amino-PEG11-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Amino-PEG11-CH2COOH, a heterobifunctional crosslinking reagent. This linker is particularly valuable in bioconjugation, drug delivery, and proteomics for its ability to conjugate amine-containing molecules to carboxyl-containing molecules, enhancing the stability, solubility, and pharmacokinetic profiles of the resulting conjugates.
Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) linker featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by an 11-unit polyethylene glycol chain. This structure offers several advantages in bioconjugation:
-
Hydrophilicity: The PEG spacer imparts water solubility to the conjugated molecules, which can be beneficial for poorly soluble drugs or proteins.[1]
-
Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making it suitable for in vivo applications.[1][2]
-
Flexibility: The PEG chain provides a flexible spacer arm, which can help to overcome steric hindrance between the conjugated molecules.[2]
-
Defined Length: As a discrete PEG, this compound has a precise molecular weight and length, ensuring homogeneity in the final conjugate, which is crucial for therapeutic applications and regulatory approval.[3]
The primary application of this linker involves the use of carbodiimide chemistry, such as that employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond between the carboxyl group of the linker and a primary amine on a target molecule, and vice-versa.
Data Presentation: The Impact of PEGylation
The conjugation of PEG linkers to therapeutic molecules, a process known as PEGylation, can significantly alter their physicochemical and pharmacological properties. The following tables summarize representative quantitative data from studies on PEGylated bioconjugates. While these studies may not have used this compound specifically, the data illustrates the general effects of PEGylation.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.2 | 0.73 |
| PEG8 | ~4.5 | 0.53 |
| PEG12 | ~3.1 | 0.36 |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| Conjugate | IC50 (nM) on NCI-N87 cells | IC50 (nM) on BT-474 cells |
| ZHER2-SMCC-MMAE (No PEG) | 4.94 | 2.48 |
| ZHER2-PEG4K-MMAE | 31.9 | 26.2 |
| ZHER2-PEG10K-MMAE | 111.3 | 83.5 |
This data indicates that while longer PEG chains can improve pharmacokinetics, they may also reduce in vitro potency due to steric hindrance.
Table 3: Thermodynamic Stability of α-1 Antitrypsin (AAT) Before and After PEGylation
| Protein | ΔG°(H2O) 1st transition (kJ·mol−1) | Cm 1st transition (M) | ΔG°(H2O) 2nd transition (kJ·mol−1) | Cm 2nd transition (M) |
| Unmodified AAT | 13.7 ± 2.3 | 0.8 ± 0.2 | 14.2 ± 0.7 | 2.4 ± 0.1 |
| AAT-PEG30kDa (N-term) | 12.0 ± 1.2 | 0.8 ± 0.1 | 15.6 ± 0.6 | 2.4 ± 0.1 |
| AAT-PEG40kDa (N-term) | 12.3 ± 0.9 | 0.8 ± 0.1 | 14.8 ± 0.5 | 2.4 ± 0.1 |
| AAT-PEG40kDa (2-armed, N-term) | 12.1 ± 1.0 | 0.8 ± 0.1 | 15.0 ± 0.5 | 2.4 ± 0.1 |
This study on AAT demonstrates that PEGylation did not significantly alter the thermodynamic stability of the protein upon chemical denaturation.
Experimental Protocols
Protocol 1: Conjugation of a Small Molecule (with Carboxylic Acid) to a Protein (with Primary Amines) using this compound
This protocol describes a two-step process where the carboxylic acid of the small molecule is first activated and conjugated to the amine of this compound. The resulting conjugate is then activated at its carboxyl end and reacted with the primary amines (e.g., lysine residues) of a protein.
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
Protein with accessible primary amines (e.g., antibody, enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Step 1: Conjugation of Small Molecule to this compound
-
Dissolve the small molecule: Dissolve the small molecule containing a carboxylic acid in anhydrous DMF or DMSO.
-
Activate the carboxylic acid: Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the small molecule solution. Let the reaction proceed for 15-30 minutes at room temperature.
-
Add the linker: Dissolve this compound in the Activation Buffer and add it to the activated small molecule solution. A 2-fold molar excess of the linker over the small molecule is recommended.
-
React: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
Purification: Purify the small molecule-PEG conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.
Step 2: Conjugation of Small Molecule-PEG to Protein
-
Dissolve the conjugate: Dissolve the purified small molecule-PEG-COOH conjugate in Activation Buffer.
-
Activate the carboxyl group: Add a 10- to 20-fold molar excess of EDC and Sulfo-NHS to the conjugate solution. Incubate for 15 minutes at room temperature.
-
Prepare the protein: Dissolve the protein in Conjugation Buffer.
-
Conjugate: Add the activated small molecule-PEG-COOH to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.
-
React: Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purify the final conjugate: Remove excess, non-reacted reagents and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Characterization of the PEGylated Protein
A. Determination of Degree of PEGylation by Mass Spectrometry
-
Sample Preparation: Prepare the purified PEGylated protein at a concentration of approximately 1 mg/mL in a buffer compatible with mass spectrometry (e.g., 10 mM ammonium acetate).
-
LC-MS Analysis: Analyze the intact mass of the PEGylated protein using liquid chromatography-mass spectrometry (LC-MS). A reversed-phase C4 or C8 column is often suitable for protein separation.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein conjugate. The number of attached PEG linkers can be determined by the mass shift compared to the unconjugated protein. The mass of this compound is approximately 559.65 Da. Multiple peaks separated by this mass will indicate heterogeneity in the degree of PEGylation.
B. Peptide Mapping to Identify Conjugation Sites
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a buffer containing a chaotropic agent (e.g., 6 M guanidine-HCl). Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Exchange the buffer to one suitable for enzymatic digestion (e.g., 50 mM ammonium bicarbonate) and digest the protein with a protease such as trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use database searching software to identify the peptides. The PEGylated peptides will show a mass modification corresponding to the mass of the this compound linker plus any attached small molecule. The MS/MS fragmentation data will confirm the peptide sequence and the specific amino acid residue (typically lysine) that is conjugated.
Visualizations
Signaling Pathway: HER2-Targeted Antibody-Drug Conjugate (ADC)
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in some breast and gastric cancers. Monoclonal antibodies targeting HER2, such as Trastuzumab, can be conjugated to cytotoxic drugs using linkers like this compound to create highly targeted therapies.
Caption: HER2 signaling and ADC mechanism of action.
Experimental Workflow: Protein Conjugation and Characterization
The following diagram outlines the general workflow for creating and analyzing a bioconjugate using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG11-CH2COOH Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the conjugation of Amino-PEG11-CH2COOH to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Reaction Overview: Two-Step EDC/NHS Conjugation
The conjugation process is a form of amide coupling. It begins with the activation of the terminal carboxyl group (-COOH) on the PEG linker by EDC.[1] This forms a highly reactive but unstable O-acylisourea intermediate.[1] To improve reaction efficiency and stability, NHS (or its water-soluble analog, Sulfo-NHS) is added to convert the intermediate into a more stable, amine-reactive NHS ester.[1] This activated PEG linker then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS coupling reaction?
A1: The reaction involves two steps with distinct optimal pH ranges.[3]
-
Activation Step: The activation of the carboxyl group on the PEG linker with EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine on the target molecule is most efficient at a pH of 7.0-8.5 .
For best results, a two-step protocol is recommended. Perform the activation in a buffer like MES at pH 5-6, then, for the coupling step, raise the pH to 7.2-7.5 by adding a buffer like PBS.
Q2: Which buffers should I use for the reaction?
A2: It is critical to use buffers that do not contain competing primary amines or carboxylates.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a highly recommended choice.
-
Coupling Buffer (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used. Other suitable options include borate or sodium bicarbonate buffers.
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate), as they will interfere with the coupling chemistry.
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are highly sensitive to moisture and must be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent moisture condensation. For frequent use, consider preparing single-use aliquots to minimize exposure to air and moisture.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.
Q4: What are the recommended molar ratios of reagents?
A4: The optimal molar ratio can vary, but a good starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of the this compound.
-
Starting Ratios: A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of the PEG linker is a common recommendation. Some protocols suggest starting with a Protein:EDC:NHS molar ratio of approximately 1:10:25. Optimization is often required to achieve the best results for a specific application.
Q5: How do I quench the reaction?
A5: Quenching stops the reaction and deactivates any remaining reactive NHS esters. Common quenching reagents include:
-
Hydroxylamine: Add to a final concentration of 10-50 mM. This hydrolyzes unreacted NHS esters.
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to cap any remaining NHS esters.
-
2-Mercaptoethanol: Can be added to specifically quench the EDC activation reaction.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is the most common problem and can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a two-buffer system: MES at pH 5.0-6.0 for activation and then adjust to pH 7.2-8.0 with PBS for coupling. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase high-quality reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening. Prepare solutions immediately before use. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (Tris, glycine) or carboxylates (acetate). Use recommended buffers like MES for activation and PBS for coupling. |
| Hydrolysis of Intermediates | The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis. Perform the coupling step as quickly as possible after the activation step. The half-life of NHS esters decreases significantly as pH increases (e.g., ~4-5 hours at pH 7, but only 10 minutes at pH 8.6). |
| Insufficient Reagent Concentration | The reaction may require a higher molar excess of EDC and NHS. Systematically increase the molar ratios to find the optimum for your specific molecules. |
Issue 2: Precipitation of Protein/Molecule During Reaction
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or addition of reagents can sometimes cause protein aggregation. Ensure your target molecule is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction can ensure compatibility. |
| High EDC Concentration | In some instances, very high concentrations of EDC can lead to precipitation of the target molecule. If you observe precipitation while using a large excess of EDC, try reducing the concentration. |
| Loss of Stabilizing Charge | The activation of carboxyl groups on a protein surface neutralizes their negative charge. This can alter the protein's pI and reduce its solubility, potentially leading to precipitation. If this is suspected, optimizing buffer conditions or protein concentration may be necessary. |
Issue 3: Difficulty in Purifying the Final Conjugate
The reaction mixture will contain the desired conjugate, unreacted PEG linker, unreacted target molecule, and reaction byproducts.
| Purification Method | Description & Use Case |
| Size Exclusion Chromatography (SEC) | Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. It is very effective at removing unreacted low-molecular-weight molecules like the PEG linker, EDC/NHS, and their byproducts from the larger conjugated product. |
| Ion Exchange Chromatography (IEX) | IEX separates molecules based on charge. Since PEGylation can shield surface charges on a protein, it often alters the molecule's elution profile compared to the unconjugated form. This makes IEX a powerful tool for separating unconjugated protein from mono- and multi-PEGylated species. |
| Dialysis / Ultrafiltration | These membrane-based techniques separate molecules based on size and are useful for removing small molecule impurities and for buffer exchange. They are cost-effective but may not be able to separate unreacted protein from the PEGylated product if the size difference is not substantial. |
| Reverse Phase Chromatography (RP-HPLC) | RP-HPLC separates based on hydrophobicity. It is particularly useful for analytical scale separation and can sometimes resolve positional isomers of the PEGylated conjugate. |
Data Presentation: Recommended Reaction Parameters
The following table summarizes the key parameters for a two-step EDC/NHS conjugation reaction. Optimization may be required for specific applications.
| Parameter | Activation Step | Coupling Step | Notes |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | Crucial for efficiency. A two-step pH adjustment is highly recommended. |
| Buffer | 0.1 M MES | PBS or Borate Buffer | Buffers must be free of extraneous amines and carboxyls. |
| Molar Ratio (vs. -COOH) | EDC: 2-50xNHS: 2-25x | - | Higher ratios may be needed but should be optimized to avoid precipitation. |
| Temperature | Room Temperature | Room Temperature | Can be performed at 4°C to slow hydrolysis, but may require longer reaction times. |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight | Monitor reaction progress if possible. Longer times may increase hydrolysis. |
Experimental Protocol: Two-Step Conjugation
This protocol describes a general method for conjugating this compound to an amine-containing protein.
Materials:
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
This compound
-
Amine-containing protein (dissolved in Activation Buffer)
-
EDC (prepare fresh solution in Activation Buffer or water)
-
Sulfo-NHS (prepare fresh solution in Activation Buffer or water)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting columns for buffer exchange
Procedure:
-
Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of all reagents.
-
Carboxyl Activation:
-
In a reaction tube, combine your this compound and the amine-containing protein in Activation Buffer.
-
Add EDC solution to the tube to achieve a final 10-fold molar excess relative to the PEG linker.
-
Immediately add Sulfo-NHS solution to achieve a final 25-fold molar excess relative to the PEG linker.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and Sulfo-NHS and to adjust the pH, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.4). Collect the protein-containing fractions.
-
-
Amine Coupling:
-
If the buffer exchange step was skipped, adjust the pH of the reaction mixture to 7.2-7.5 by adding concentrated Coupling Buffer.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from unreacted components using an appropriate method such as size exclusion chromatography (SEC) or ion exchange chromatography (IEX).
-
Visualizations
EDC/NHS Reaction Pathway
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Purification of Amino-PEG11-CH2COOH Conjugates by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Amino-PEG11-CH2COOH conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the best HPLC method for purifying this compound conjugates?
A1: Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for purifying this compound and its conjugates.[1][] This technique separates molecules based on their hydrophobicity.[3] The choice of column and mobile phase will depend on the specific properties of the molecule conjugated to the PEG linker. For more significant size differences between the conjugate and impurities, Size-Exclusion Chromatography (SEC-HPLC) can also be a viable, albeit less common, option.[1][]
Q2: My this compound conjugate does not have a strong UV chromophore. What detector should I use?
A2: If your conjugate lacks a suitable UV chromophore, alternative detectors are recommended. An Evaporative Light Scattering Detector (ELSD) is an excellent choice as it does not rely on the optical properties of the analyte. A Refractive Index (RI) detector can also be used, but it is generally less sensitive and not compatible with gradient elution.
Q3: How can I improve the peak shape of my conjugate?
A3: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors. Here are a few things to check:
-
Sample Overload: Try injecting a smaller amount of your sample.
-
Inappropriate Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.
-
Column Contamination: Regenerate or clean your column according to the manufacturer's instructions.
-
Secondary Interactions: The free carboxylic acid on your conjugate can interact with the silica backbone of the column. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to your mobile phase can help to minimize these interactions and improve peak shape.
Q4: My retention times are not consistent between runs. What could be the cause?
A4: Retention time variability is a common issue in HPLC. Potential causes include:
-
Inconsistent Mobile Phase Preparation: Precisely measure all components of your mobile phase. Small variations in the organic solvent percentage can lead to significant shifts in retention time.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC purification of your this compound conjugate.
Problem 1: Poor Resolution Between Conjugate and Unreacted Starting Material
| Possible Cause | Suggested Solution |
| Inadequate Separation Method | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Column Chemistry | If using a C18 column, consider trying a different stationary phase, such as C8 or Phenyl-Hexyl, which will offer different selectivity. |
| Suboptimal Mobile Phase pH | The charge state of the amino and carboxyl groups on your conjugate is pH-dependent. Adjusting the pH of the mobile phase can alter the retention characteristics and improve separation. |
Problem 2: High Backpressure
| Possible Cause | Suggested Solution |
| Column Frit Blockage | Filter all samples and mobile phases before use to remove particulate matter. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). |
| Precipitation in the System | Ensure your sample is fully dissolved in the mobile phase. Precipitation can occur if the sample is injected in a solvent that is immiscible with the mobile phase. |
| High Mobile Phase Viscosity | High concentrations of organic solvent in water can increase viscosity. Ensure your mobile phase composition is appropriate for your column and system pressure limits. |
Problem 3: No Peak or Very Small Peak Detected
| Possible Cause | Suggested Solution |
| Sample Degradation | Ensure the stability of your conjugate in the sample solvent and mobile phase. Some conjugates can be sensitive to pH or temperature. |
| Incorrect Detector Settings | Verify that your detector is set to the appropriate wavelength (for UV) or that the settings for your ELSD or RI detector are optimized. |
| Sample Not Eluting | Your conjugate may be too strongly retained on the column. Try increasing the percentage of organic solvent in your gradient. |
Experimental Protocols
General RP-HPLC Method for this compound Conjugate Purification
This protocol provides a starting point for method development. Optimization will be required based on the specific properties of your conjugate.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 5 30 95 35 95 36 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (or ELSD/RI if necessary)
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Logical Troubleshooting Workflow for HPLC Issues
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
Experimental Workflow for Conjugate Purification
References
Common side reactions with Amino-PEG11-CH2COOH
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Amino-PEG11-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional PEG linker containing a primary amine and a terminal carboxylic acid. This structure allows for versatile conjugation strategies. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines on a target molecule (like a protein or antibody).[1] Conversely, the primary amine end can react with an activated carboxyl group on another molecule.[1] The hydrophilic 11-unit polyethylene glycol spacer increases the solubility of the conjugate in aqueous media.[2]
Q2: What is the most common method to activate the carboxylic acid group of this compound?
The most common method for activating the carboxylic acid is to use a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step process first forms a highly reactive O-acylisourea intermediate, which then reacts with NHS to create a more stable, amine-reactive NHS ester. This NHS ester can then efficiently react with a primary amine on the target molecule to form a stable amide bond.
Q3: What are the primary side reactions to be aware of when activating the carboxylic acid with EDC/NHS?
The main side reaction is the hydrolysis of the activated esters (both the O-acylisourea intermediate and the NHS ester) in aqueous solutions. This hydrolysis reaction competes with the desired amidation reaction and results in the regeneration of the carboxylic acid, rendering the PEG linker inactive. The rate of hydrolysis is highly dependent on pH. Another potential side reaction is the formation of a stable, unreactive N-acylurea byproduct from the O-acylisourea intermediate.
Q4: Can this compound self-react or cause unwanted crosslinking?
Yes, due to its bifunctional nature, there is a possibility of intra- or intermolecular reactions. If both the amine and carboxylic acid groups are reactive under the chosen conditions, self-condensation to form dimers or longer polymers can occur. Additionally, when conjugating to a target molecule with multiple reactive sites (e.g., a protein with several lysine residues), intermolecular crosslinking between two target molecules by the PEG linker can lead to aggregation and precipitation. Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.
Q5: Which buffers should I use for EDC/NHS conjugation reactions?
For the activation of the carboxylic acid with EDC/NHS, it is best to use a buffer at a slightly acidic pH (4.5-6.0), such as MES buffer (2-(N-morpholino)ethanesulfonic acid), to maximize the efficiency of the activation step. For the subsequent reaction of the NHS-activated PEG with a primary amine, the pH should be raised to 7.2-8.0 using a buffer like phosphate-buffered saline (PBS). It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated PEG linker.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of Activated PEG: The NHS-ester is moisture-sensitive and has a limited half-life in aqueous buffers. | Prepare the activated PEG-NHS ester immediately before use. Do not prepare stock solutions for long-term storage. Minimize reaction time and consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis. |
| Incorrect Reaction pH: The pH for EDC/NHS activation and subsequent amine coupling is critical. | Use a buffer with a pH of 4.5-6.0 (e.g., MES buffer) for the activation step. For the coupling to a primary amine, adjust the pH to 7.2-8.0 (e.g., with PBS). | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule. | Perform a buffer exchange using dialysis or a desalting column to an amine-free buffer before starting the conjugation. | |
| Inactive Reagents: EDC and NHS are sensitive to moisture and can degrade over time. | Store EDC and NHS desiccated at 4°C. Allow reagents to equilibrate to room temperature before opening to prevent condensation. Use fresh reagents if degradation is suspected. | |
| Protein Aggregation/Precipitation | Intermolecular Crosslinking: The bifunctional nature of the PEG linker can cause crosslinking between target molecules, leading to aggregation. | Optimize the molar ratio of the PEG linker to the target molecule. A lower molar excess of the PEG linker may be necessary. Consider a step-wise addition of the PEG linker to the reaction mixture. |
| Protein Instability: The reaction conditions (pH, solvent) may be destabilizing your protein. | Perform the reaction at a lower temperature (4°C). Screen different buffer conditions to find one that maintains protein stability. Reduce the concentration of the protein in the reaction. | |
| High Polydispersity of Conjugate | Multiple Reactive Sites on Target: Your target molecule may have multiple sites with similar reactivity, leading to a mixture of products with varying degrees of PEGylation. | Adjust the molar ratio of the activated PEG to the target molecule to control the extent of modification. Modify the reaction pH; a lower pH can sometimes favor N-terminal modification over lysine modification. |
| Side Reactions During Activation: Formation of N-acylurea or other byproducts can lead to heterogeneity. | Ensure efficient conversion to the NHS-ester by using an appropriate molar excess of NHS over EDC. Purify the activated PEG linker before adding it to the target molecule. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Target protein in an amine-free buffer
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or weigh them out directly before use.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vial, add a 2- to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Target Protein:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2 by adding the Coupling Buffer.
-
Alternatively, the activated PEG can be purified from excess EDC and NHS and buffer-exchanged into the Coupling Buffer using a desalting column.
-
Add the activated this compound to the protein solution at a desired molar ratio (e.g., 10- to 20-fold molar excess of PEG linker to protein).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted activated PEG linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by purifying the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE, which will show an increase in the apparent molecular weight of the protein.
-
Further characterization can be performed using techniques like mass spectrometry or HPLC to determine the degree of PEGylation.
-
Visualizations
Caption: Reaction pathway for the two-step EDC/NHS activation of Amino-PEG-COOH and subsequent conjugation to a primary amine, highlighting potential side reactions.
Caption: Troubleshooting workflow for addressing low conjugation yield in PEGylation experiments.
Caption: Experimental workflow for protein PEGylation using this compound.
References
How to prevent aggregation during Amino-PEG11-CH2COOH conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent aggregation during the conjugation of Amino-PEG11-CH2COOH to proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when conjugating this compound to a protein?
A1: Aggregation during the conjugation of the carboxyl end of this compound to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry typically stems from several factors:
-
Charge Neutralization: The reaction neutralizes the positive charges of lysine residues by forming amide bonds. This alteration of the protein's surface charge can reduce electrostatic repulsion between protein molecules, leading to aggregation.[1][2]
-
High Reagent Concentration: Localized high concentrations of EDC and the PEG reagent can cause rapid, uncontrolled reactions on the protein surface, promoting aggregation.[3]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, exposing hydrophobic patches that lead to intermolecular interactions.[4][5]
-
Over-PEGylation: Attaching too many PEG chains can alter the protein's physicochemical properties, potentially leading to reduced solubility and aggregation.
-
Protein Concentration: High concentrations of the target protein increase the likelihood of intermolecular cross-linking and aggregation.
Q2: How does the two-step EDC/NHS reaction work, and why is it preferred?
A2: The two-step EDC/NHS reaction is a widely used method for coupling carboxyl groups to primary amines.
-
Activation Step: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate. This step is most efficient at a slightly acidic pH (4.5-6.0).
-
Stabilization: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester. This allows for the removal of excess EDC and byproducts before adding the protein.
-
Conjugation Step: The NHS ester-activated PEG is then mixed with the protein in a buffer at a pH of 7.2-8.5. The primary amine groups on the protein attack the NHS ester, forming a stable amide bond.
This two-step process is preferred because it minimizes the risk of protein-protein cross-linking that can occur if EDC is present with the protein, as EDC can activate carboxyl groups on the protein itself (e.g., on aspartic or glutamic acid residues).
Q3: What is the difference between NHS and Sulfo-NHS, and which one should I use?
A3: The primary difference is solubility. Sulfo-NHS has a sulfonate group on its N-hydroxysuccinimide ring, which makes it water-soluble.
-
NHS: Is less soluble in aqueous buffers and may require the use of a co-solvent like DMSO or DMF.
-
Sulfo-NHS: Is highly water-soluble and is recommended for reactions conducted entirely in aqueous buffers. Using Sulfo-NHS helps to keep the activated PEG reagent soluble and can help maintain the solubility of the protein conjugate, potentially reducing aggregation.
For most protein conjugations in aqueous buffers, Sulfo-NHS is the preferred choice to avoid precipitation of the activated reagent and to improve reaction efficiency.
Q4: How can I detect and quantify aggregation in my sample?
A4: Several analytical techniques can be used to assess the aggregation state of your conjugate:
-
Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting the presence of a small population of large aggregates by measuring the size distribution of particles in the solution.
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on their hydrodynamic radius. It can effectively separate monomers from dimers, trimers, and larger soluble aggregates.
-
SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.
Troubleshooting Guide
This section addresses common problems encountered during this compound conjugation and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Immediate precipitation upon adding EDC/NHS to the PEG reagent. | Reagent concentration is too high; poor solubility of the activated PEG-NHS ester. | - Prepare fresh EDC and Sulfo-NHS solutions immediately before use. - Use Sulfo-NHS instead of NHS for better aqueous solubility. - Ensure the final concentration of any organic co-solvent (if used) is low enough (<10%) to not cause precipitation. |
| Sample becomes turbid or precipitates after adding the activated PEG to the protein. | Protein Aggregation: Neutralization of surface charges; suboptimal buffer pH or ionic strength; high protein concentration. | - Optimize pH: Ensure the coupling pH is within the optimal stability range for your protein (typically 7.2-8.0). - Reduce Concentrations: Lower the protein concentration (try a range of 0.5-2 mg/mL). Lower the molar ratio of PEG to protein. - Add Stabilizing Excipients: Include stabilizers like 50-100 mM Arginine, 5-10% Sucrose, or 0.01-0.05% Polysorbate 20 in the coupling buffer. |
| Low conjugation efficiency. | Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis. Incorrect pH: Suboptimal pH for either the activation or coupling step. Buffer Interference: Use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates. | - Perform the reaction promptly after preparing reagents. - Strictly follow the two-step pH procedure: pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling. - Use a non-amine, non-carboxylate buffer like MES for the activation step. Use PBS or HEPES for the coupling step. |
| High levels of soluble aggregates detected by SEC or DLS post-purification. | Over-PEGylation: A high degree of labeling alters the protein's surface properties. Reaction Temperature: Higher temperatures can accelerate both the reaction and aggregation. | - Perform a Titration: Experiment with different molar ratios of PEG:Protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that yields sufficient labeling without causing aggregation. - Lower the Temperature: Conduct the coupling reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature. |
Experimental Protocols & Data
Optimization of Reaction Conditions
To minimize aggregation, it is crucial to optimize key reaction parameters. The following table provides recommended starting ranges for optimization experiments.
| Parameter | Recommended Starting Range | Rationale |
| Protein Concentration | 0.5 - 5.0 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A molar excess drives the reaction, but too high a ratio can lead to over-labeling and aggregation. A titration is recommended. |
| EDC:PEG Molar Ratio | 1.5:1 to 2:1 | Ensures efficient activation of the PEG's carboxyl group. |
| Sulfo-NHS:PEG Molar Ratio | 2:1 to 5:1 | A higher ratio of Sulfo-NHS to EDC can improve the stability of the active ester. |
| Activation pH | 5.0 - 6.0 (in MES Buffer) | Optimal pH for EDC-mediated activation of carboxyl groups. |
| Coupling pH | 7.2 - 8.0 (in PBS or HEPES Buffer) | Efficiently deprotonates primary amines for nucleophilic attack while maintaining the stability of many proteins. |
| Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures slow down aggregation kinetics but require longer reaction times. |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | Must be optimized based on temperature and the specific reactants. |
Detailed Protocol: Two-Step Conjugation of this compound to a Protein
This protocol describes the activation of the carboxyl group on this compound and its subsequent conjugation to primary amines on a target protein.
Materials:
-
Target Protein (in amine-free buffer, e.g., PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Part 1: Preparation and Activation of this compound
-
Reagent Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.
-
PEG Solution: Dissolve the this compound in Activation Buffer to the desired concentration for the target molar excess.
-
Activation:
-
Add the Sulfo-NHS solution to the this compound solution to achieve a 2-5 fold molar excess over the PEG. Mix gently.
-
Immediately add the EDC solution to achieve a 1.5-2 fold molar excess over the PEG.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Part 2: Protein Preparation and Conjugation
-
Protein Buffer Exchange: Ensure the protein is in the Coupling Buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 1-2 mg/mL). If the protein's storage buffer contains amines (like Tris), perform a buffer exchange using a desalting column.
-
Conjugation:
-
Add the activated PEG-NHS ester solution from Part 1 to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted PEG-NHS esters.
-
Purification: Remove excess PEG reagent and reaction byproducts by passing the reaction mixture through a desalting column or by using size exclusion chromatography. The purified conjugate is now ready for characterization and use.
Visualizations
Caption: A typical two-step experimental workflow for EDC/NHS conjugation.
Caption: A decision tree for troubleshooting aggregation issues.
References
Troubleshooting low yield in Amino-PEG11-CH2COOH reactions
Welcome to the technical support center for Amino-PEG11-CH2COOH reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this reagent in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional PEG linker containing a primary amine (-NH2) group and a carboxylic acid (-COOH) group separated by an 11-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce non-specific binding. Its primary applications are in bioconjugation, drug delivery, surface modification, and the development of antibody-drug conjugates (ADCs).
Q2: What functional groups can the amine and carboxyl groups of this compound react with?
-
The primary amine (-NH2) is nucleophilic and can react with electrophilic groups such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes (via reductive amination).
-
The carboxylic acid (-COOH) group can be activated, most commonly using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines to form stable amide bonds.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C in a dry, dark environment to prevent degradation. Before use, the vial should be allowed to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the reagent.
Q4: Can I use buffers containing primary amines, such as Tris or glycine, in my reaction?
No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the activated carboxylic acid or NHS ester, leading to significantly lower yields of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), MES, HEPES, and bicarbonate/carbonate buffers.[1]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge in bioconjugation reactions. This guide provides a systematic approach to identifying and resolving potential causes.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low conjugation yield.
| Potential Cause | Recommended Solution |
| Reagent Quality | |
| Degraded this compound | Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Hydrolyzed EDC/NHS | EDC and NHS are moisture-sensitive. Purchase high-quality reagents and store them in a desiccator. Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.[2] |
| Contaminated Target Molecule | Ensure the target molecule is pure and free from amine-containing contaminants (e.g., Tris, glycine).[3] Use appropriate purification methods like dialysis or desalting columns to remove interfering substances.[3] |
| Reaction Conditions | |
| Incorrect pH | The activation of the carboxyl group with EDC/NHS is most efficient at pH 4.5-7.2. The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at pH 7-8.[4] A two-step protocol with pH adjustment is recommended. |
| Inappropriate Buffer | Use non-amine-containing buffers such as MES for the activation step and PBS for the conjugation step. |
| Suboptimal Reaction Time/Temperature | The activation step is typically short (15-30 minutes) at room temperature. The conjugation step can proceed for 2 hours at room temperature or overnight at 4°C. Optimization may be required. |
| Protocol Optimization | |
| Incorrect Molar Ratios | The molar ratio of reagents is critical. A molar excess of EDC and NHS over the carboxylic acid groups is typically used for activation. For the conjugation step, the molar ratio of the activated PEG to the target molecule should be optimized. |
| Low Reactant Concentration | Low concentrations can slow down the reaction rate, allowing for more time for the hydrolysis of the NHS ester. If possible, increase the concentration of the reactants. |
| Precipitation of Conjugate | The hydrophobicity of a conjugated molecule can sometimes lead to precipitation. Consider adding organic co-solvents like DMSO or DMF (up to 10-20%) to the reaction buffer, if compatible with your biomolecule. |
Data Presentation: Comparative PEGylation Efficiencies
The efficiency of a PEGylation reaction can be influenced by the choice of reactive chemistry. Below is a table summarizing typical yields for different PEGylation strategies. Note that these are illustrative values and actual yields will depend on the specific protein and reaction conditions.
| PEGylation Reagent Chemistry | Target Residue(s) | Typical Degree of PEGylation | Typical Yield of Mono-PEGylated Product |
| EDC/NHS-activated Carboxyl-PEG | Primary amines (Lysine, N-terminus) | 1-5 (random) | Variable (often a heterogeneous mixture) |
| NHS-activated PEG | Primary amines (Lysine, N-terminus) | 1-5 (random) | Variable (often a heterogeneous mixture) |
| Maleimide-PEG | Cysteine (free thiol) | 1 (site-specific) | >90% |
| Aldehyde-PEG | N-terminus (via reductive amination) | 1 (site-specific) | High |
Experimental Protocols
Two-Step EDC/NHS Protocol for Conjugating this compound to a Protein
This protocol describes the activation of the carboxylic acid group on this compound followed by its conjugation to primary amines on a target protein.
Caption: Workflow for a two-step EDC/NHS conjugation reaction.
-
This compound
-
Target protein with primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
Prepare the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound (Step 1):
-
In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein (Step 2):
-
Immediately add the activated this compound solution to the protein solution in the Conjugation Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate storage buffer.
-
-
Analysis:
-
Analyze the purified conjugate to determine the degree of PEGylation and conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
References
Stability issues of Amino-PEG11-CH2COOH in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amino-PEG11-CH2COOH in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
A1: this compound, like other polyethylene glycol (PEG) derivatives, is generally stable in aqueous solutions.[1] However, its stability can be influenced by several factors, including pH, temperature, and the presence of contaminants. The ether linkages in the PEG backbone are chemically stable and not prone to hydrolysis under typical experimental conditions.[1][2] The terminal amino and carboxylic acid groups are the reactive sites and their stability is crucial for successful conjugation.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the PEG backbone is largely unaffected by pH. However, the reactivity of the terminal functional groups is pH-dependent. The primary amine is more nucleophilic at a pH above its pKa (typically around 9-10), making it more reactive for conjugation. The carboxylic acid can be activated for conjugation (e.g., using NHS chemistry) at a slightly acidic to neutral pH. Extreme pH values (highly acidic or alkaline) should be avoided during long-term storage as they can potentially promote degradation of the PEG chain over extended periods.[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a solid, desiccated at -20°C to -80°C, and protected from light. If a stock solution is prepared, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage, refrigerated temperatures (4°C) are acceptable. Aqueous solutions are generally stable at room temperature for short periods (hours to days), but prolonged exposure to ambient temperature, light, and oxygen can lead to gradual degradation. It is best practice to prepare fresh solutions for each experiment.
Q4: Can I use any buffer to dissolve this compound?
A4: While this compound is soluble in a variety of aqueous buffers, the choice of buffer is critical, especially for subsequent conjugation reactions. Avoid buffers containing primary amines, such as Tris or glycine, if you plan to perform reactions involving the carboxylic acid group (e.g., NHS ester activation), as these will compete with your target molecule. Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally compatible. The buffer pH should be optimized for your specific conjugation chemistry.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
Q: I am experiencing a low yield in my conjugation reaction with this compound. What could be the cause?
A: Several factors could contribute to a low conjugation yield. Consider the following:
-
Reagent Quality: Ensure that the this compound has been stored properly to prevent degradation. Moisture can hydrolyze activated esters (if you are using NHS chemistry), and repeated freeze-thaw cycles can degrade the reagent.
-
Incorrect Buffer: If you are using NHS ester chemistry to activate the carboxyl group, ensure your buffer is amine-free (e.g., no Tris or glycine). The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.
-
Suboptimal Reaction Conditions: The reaction time, temperature, and molar ratio of reactants are crucial. Optimize these parameters for your specific molecules. Most conjugations proceed well at room temperature for 1-2 hours or at 4°C overnight.
-
Steric Hindrance: The PEG chain, while designed to be a spacer, can sometimes cause steric hindrance, preventing the reactive ends from efficiently reaching the target functional groups on your biomolecule. Consider using a longer PEG linker if steric hindrance is suspected.
Issue 2: Aggregation of the Final Conjugate
Q: My final PEGylated product shows signs of aggregation. How can I prevent this?
A: Aggregation can occur if the bioconjugation process alters the overall solubility and stability of your molecule.
-
Hydrophobicity: If you are conjugating a hydrophobic molecule, the resulting conjugate may have reduced aqueous solubility. The PEG linker is intended to increase hydrophilicity, but its effect may be insufficient if the payload is very hydrophobic.
-
Purification: Ensure that all unreacted crosslinkers and byproducts are removed after the conjugation reaction. Residual reagents can sometimes lead to aggregation. Size-exclusion chromatography or dialysis are common purification methods.
-
Storage Buffer: The final storage buffer for your conjugate is important. Ensure the pH and ionic strength are optimal for the stability of your specific biomolecule.
Data Summary
The following table summarizes the general stability of this compound in solution based on the known stability of similar PEG derivatives. Users should perform their own stability studies for their specific application and buffer conditions.
| Parameter | Condition | Expected Stability | Recommendations |
| pH | 4.0 - 8.5 | High | Avoid extreme pH for long-term storage. |
| < 4.0 or > 8.5 | Moderate to Low | May lead to slow degradation over time. | |
| Temperature | -80°C to -20°C (Solid/Solution) | Very High | Recommended for long-term storage. |
| 4°C (Solution) | High | Suitable for short-term storage (days to weeks). | |
| Room Temperature (Solution) | Moderate | Suitable for working solutions (hours). Avoid prolonged exposure. | |
| Storage Form | Solid, Desiccated | Very High | Ideal for long-term storage. |
| Frozen Solution (-20°C/-80°C) | High | Aliquot to avoid freeze-thaw cycles. | |
| Light/Oxygen | Exposed | Moderate to Low | Can accelerate oxidative degradation. Store protected from light and under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a User-Defined Buffer
This protocol provides a general method to assess the stability of this compound in a specific buffer over time using HPLC analysis.
Materials:
-
This compound
-
User-defined buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
-
Temperature-controlled incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the user-defined buffer at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time = 0): Immediately after preparation, analyze a sample of the solution by HPLC to obtain the initial peak area corresponding to the intact this compound.
-
Incubation: Divide the remaining solution into aliquots and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area. A decrease in the peak area over time indicates degradation. The percentage of remaining intact compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Caption: Structure of this compound.
Caption: Potential PEG degradation pathway.
Caption: Bioconjugation experimental workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Characterization of Amino-PEG11-CH2COOH Modified Proteins
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the characterization of proteins modified with Amino-PEG11-CH2COOH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a discrete-length polyethylene glycol (dPEG®) reagent. It contains a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), connected by a spacer of 11 ethylene glycol units. Its primary application is in bioconjugation, where it can be used as a linker to connect two molecules, such as a protein and a small molecule drug, or to modify the surface of proteins. The PEG chain enhances the solubility, stability, and pharmacokinetic properties of the modified protein.[][2]
Q2: What is the chemical reaction for attaching this compound to a protein?
The most common method for conjugating a carboxylated PEG like this compound to a protein is through the formation of an amide bond with primary amines on the protein. This typically involves the primary amine groups of Lysine residues or the protein's N-terminus.[3] The reaction is usually facilitated by carbodiimide chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the carboxylic acid group on the PEG, making it reactive towards the protein's amines.[4][5]
Q3: Why is characterization of PEGylated proteins so challenging?
The characterization of PEGylated proteins presents several analytical challenges:
-
Product Heterogeneity : PEGylation reactions often result in a complex mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules (PEGamers). Additionally, positional isomers can form where PEG attaches to different sites on the protein.
-
Polydispersity of PEG : While this compound is a discrete-length PEG, many traditional PEG reagents are polydisperse (a mixture of different chain lengths), which complicates molecular weight analysis.
-
Analytical Interference : The attached PEG chains can alter the protein's properties, causing issues like band smearing in SDS-PAGE due to interactions between PEG and SDS.
-
Lack of Chromophore : PEG itself does not have a strong UV chromophore, making its direct quantification by standard UV-Vis spectroscopy difficult.
Section 2: Experimental Workflow & Troubleshooting
The general workflow for producing and characterizing a PEGylated protein involves the conjugation reaction, purification of the conjugate, and finally, characterization and analysis of the final product.
Caption: General experimental workflow for protein PEGylation.
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Recommended Solution(s) | Relevant Analytical Technique(s) |
| Low or no PEGylation efficiency. | 1. Inefficient activation of PEG's carboxyl group. 2. Suboptimal reaction pH. 3. Insufficient molar ratio of PEG to protein. 4. Degradation of EDC/NHS reagents. | 1. Ensure EDC/NHS are fresh and handled in anhydrous conditions. 2. Optimize pH for the reaction; amine conjugation with NHS esters is typically performed at pH 7-9. 3. Increase the molar excess of the PEG reagent. 4. Perform a small-scale test reaction to confirm reagent activity. | SDS-PAGE, Mass Spectrometry |
| SDS-PAGE shows smeared or broad bands for the modified protein. | The PEG chain interferes with SDS binding and protein migration, leading to anomalous mobility and poor resolution. | 1. Switch to Native PAGE: This technique separates proteins under non-denaturing conditions, avoiding the PEG-SDS interaction problem and providing better resolution. 2. Use specialized staining: Stain the gel with both a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) for confirmation. | Native PAGE |
| Mass spectrometry data is complex and difficult to interpret. | 1. The sample is a heterogeneous mixture of different PEGylated species. 2. The large, PEGylated protein acquires multiple charges in the ESI source, congesting the spectrum. | 1. Purify the sample before MS analysis using chromatography (IEX or SEC) to isolate specific species. 2. Use post-column infusion of a charge-reducing agent like triethylamine (TEA) to simplify the mass spectrum. 3. Utilize deconvolution software to reconstruct the zero-charge mass spectrum. | LC-MS, IEX, SEC |
| How can I separate mono-PEGylated from di- and tri-PEGylated proteins? | Different species have distinct properties (size and surface charge) that can be exploited for separation. | 1. Ion-Exchange Chromatography (IEX): This is often the method of choice. The PEG chains shield the protein's surface charges, causing species with more PEG chains to elute differently than those with fewer. 2. Size-Exclusion Chromatography (SEC): Can separate species based on their different hydrodynamic radii. Effective for removing unreacted protein but may have lower resolution for separating different PEGylated forms. | IEX, SEC |
| The modified protein has lost its biological activity. | 1. PEGylation occurred at a site critical for protein function (e.g., the active site). 2. The PEG chain sterically hinders the protein's interaction with its substrate or binding partner. | 1. Reduce the molar ratio of PEG to protein during the reaction to favor mono-PEGylation over multi-PEGylation. 2. If possible, use site-specific mutation to remove reactive amines from critical regions or introduce a reactive handle (like a cysteine) in a non-critical region. | Functional Assays, ELISA |
Section 3: Key Experimental Protocols
Protocol 1: General Protein PEGylation via EDC/NHS Chemistry
This protocol describes the two-step activation and conjugation of this compound to a target protein.
Caption: Two-step workflow for protein PEGylation with EDC/NHS.
Methodology:
-
Activation: Dissolve this compound in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add a 2-10 fold molar excess of EDC and NHS (or Sulfo-NHS for aqueous solubility). Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester.
-
Conjugation: Immediately add the activated PEG-NHS ester solution to your protein, which should be in a reaction buffer with a pH of 7.2-8.0 (e.g., PBS). The molar ratio of PEG to protein should be optimized but can start at 10:1 or 20:1.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or hydroxylamine, to consume any unreacted PEG-NHS esters.
-
Purification: Remove unreacted PEG and byproducts by dialysis, tangential flow filtration (TFF), or chromatography (e.g., SEC).
Protocol 2: Characterization by Native PAGE
Native PAGE is recommended over SDS-PAGE to avoid issues with PEG-SDS interactions.
Methodology:
-
Sample Preparation: Mix the purified PEGylated protein, unreacted protein control, and a molecular weight marker with a native sample buffer (does not contain SDS or reducing agents). Do not heat the samples.
-
Gel Electrophoresis: Load samples onto a native polyacrylamide gel (e.g., Tris-Glycine). Run the gel in a native running buffer until the dye front reaches the bottom.
-
Staining:
-
Protein Staining: Stain the gel with Coomassie Brilliant Blue R-250 to visualize all protein-containing bands. The PEGylated protein will migrate slower (appear higher on the gel) than the unmodified protein due to its increased size.
-
PEG Staining (Optional): To confirm the presence of PEG, first stain with a 5% Barium Chloride solution, followed by an iodine solution. PEG-containing bands will appear as a brown precipitate.
-
Protocol 3: Purification and Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is effective for separating PEGylated conjugates from smaller, unreacted components.
Methodology:
-
System Setup: Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., PBS, pH 7.4).
-
Sample Injection: Inject the quenched reaction mixture or purified sample onto the column.
-
Elution & Detection: Monitor the column eluate using a UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the smaller, unmodified protein. Unreacted PEG will typically elute much later or may not be detected by UV 280 unless it contains a chromophore.
-
Fraction Collection: Collect fractions corresponding to the different peaks for further analysis by other methods like mass spectrometry or functional assays.
Section 4: Quantitative Data & Analysis Techniques
A multi-faceted approach is required for the thorough characterization of PEGylated proteins.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Reference(s) |
| Mass Spectrometry (MS) | - Accurate molecular weight - Degree of PEGylation (number of PEGs attached) - Identification of PEGylation sites (peptide mapping) | High accuracy and specificity. The gold standard for mass determination. | Can be complicated by sample heterogeneity and multiple charge states. Requires specialized instrumentation. | |
| Size-Exclusion Chromatography (SEC) | - Separation by hydrodynamic size - Purity assessment - Removal of unreacted protein/PEG | Robust and widely used for purification and analysis. | Resolution may be insufficient to separate species with similar sizes (e.g., mono- vs di-PEGylated). | |
| Ion-Exchange Chromatography (IEX) | - Separation by surface charge - Separation of species with different degrees of PEGylation | Excellent for separating positional isomers and species with different numbers of PEG chains. | Separation is dependent on the protein's pI and the charge-shielding effect of PEG. | |
| Native PAGE | - Purity assessment - Estimation of degree of PEGylation (based on band shift) | Avoids PEG-SDS interaction issues, providing clearer bands than SDS-PAGE. | Provides apparent molecular weight, not absolute mass. Less quantitative than MS or HPLC. | |
| Nuclear Magnetic Resonance (NMR) | - Quantitative determination of the degree of PEGylation | Can be a highly quantitative method for determining the average number of PEG chains per protein. | Requires high sample concentration and specialized equipment. Not suitable for all proteins. | |
| UV-Vis Spectroscopy | - Protein concentration (at 280 nm) | Simple and accessible method for determining the protein component's concentration. | Does not directly detect or quantify the PEG moiety unless it is tagged with a chromophore. |
References
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Protein Modification Reagents | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: Amino-PEG11-CH2COOH Reactions
Welcome to the technical support center for Amino-PEG11-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this heterobifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a PEGylation reagent that contains two different functional groups at its ends: a primary amine (-NH2) and a carboxylic acid (-COOH), separated by an 11-unit polyethylene glycol (PEG) spacer. This structure allows for versatile conjugation strategies. The amine group can react with activated esters like NHS esters, while the carboxylic acid can be activated to react with primary amines on other molecules.[1][2][3][4]
Q2: What is the most common reaction involving the carboxylic acid group of this compound, and how does pH affect it?
The most common reaction to functionalize the carboxylic acid group is through amide bond formation with a primary amine, typically using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This is a two-step process, and each step has a distinct optimal pH range.
-
Step 1: Carboxyl Activation: The carboxylic acid is activated by EDC and NHS to form a more stable NHS ester. This step is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Step 2: Amine Coupling: The resulting NHS ester reacts with a primary amine-containing molecule to form a stable amide bond. This reaction is most efficient at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are suitable for this step.
Q3: How does pH affect the reactivity of the amine group on this compound?
The primary amine group of this compound is nucleophilic and readily reacts with electrophilic groups such as NHS esters. The reactivity of the amine is pH-dependent because it needs to be in its unprotonated form to be nucleophilic. Generally, a pH range of 7.0 to 9.0 is employed for reactions involving NHS esters to ensure a sufficient concentration of the deprotonated amine while minimizing hydrolysis of the NHS ester. While higher pH increases the nucleophilicity of the amine, it also accelerates the hydrolysis of the NHS ester, which can reduce conjugation efficiency.
Q4: Can I perform a one-pot EDC/NHS reaction? What are the considerations?
While a two-step protocol is often recommended to minimize side reactions, a one-pot reaction can be performed. In a one-pot reaction, all reagents are mixed together. The pH for a one-pot reaction needs to be a compromise between the optimal pH for carboxyl activation and amine coupling. A pH range of 6.0 to 7.5 is often used. However, this can sometimes lead to lower yields and less specific conjugation compared to the two-step method.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect pH | Verify the pH of your reaction buffers before starting the experiment. For two-step EDC/NHS reactions, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.0-8.5. |
| Hydrolysis of Reagents | EDC and NHS are moisture-sensitive. Always allow them to warm to room temperature before opening to prevent condensation. Use freshly prepared solutions. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the reaction. |
| Insufficient Molar Excess of Reagents | A molar excess of EDC and NHS over the carboxyl-containing molecule is typically required. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. |
| Inaccessible Reactive Groups | The target functional groups on your protein or molecule of interest may not be sterically accessible. |
Issue 2: Protein Aggregation/Precipitation During Reaction
| Possible Cause | Recommended Solution |
| Protein Instability | The chosen reaction conditions (pH, temperature) may be causing your protein to become unstable. Screen different buffer conditions to find one that enhances protein stability. |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. |
| Cross-linking | If your protein has multiple reactive sites, cross-linking can occur. Reduce the molar ratio of the activated PEG linker to the protein. |
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is highly dependent on pH. The following table summarizes the optimal pH ranges for the two key steps of the reaction.
| Reaction Step | Optimal pH Range | Recommended Buffers | Notes |
| Carboxyl Activation (with EDC/NHS) | 4.5 - 6.0 | MES | Reaction efficiency is greatly reduced under neutral conditions. |
| Amine Coupling (to NHS-ester) | 7.0 - 8.5 | PBS, Borate, Bicarbonate | Higher pH increases amine reactivity but also the rate of NHS-ester hydrolysis. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a primary amine on a protein.
Materials:
-
This compound
-
Protein with primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
Dissolve this compound in the Activation Buffer.
-
Prepare the protein solution in the Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix this compound with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS in the Activation Buffer.
-
Incubate for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove excess EDC and Sulfo-NHS by passing the activated this compound solution through a desalting column equilibrated with Coupling Buffer. This also adjusts the pH for the next step.
-
-
Conjugation to Protein:
-
If buffer exchange was not performed, adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the protein solution to the activated this compound solution. The molar ratio of activated PEG to protein may need to be optimized.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Visualizations
Caption: EDC/NHS reaction workflow for PEGylation.
Caption: Troubleshooting low conjugation yield.
References
Technical Support Center: Amino-PEG11-CH2COOH Conjugation Analysis
This guide provides detailed answers, protocols, and troubleshooting advice for researchers quantifying the conjugation of Amino-PEG11-CH2COOH to proteins, peptides, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification crucial?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains a primary amine (-NH2) at one end and a carboxylic acid (-COOH) at the other, connected by an 11-unit PEG chain. This structure allows for the covalent linkage of two different molecules. Quantifying the extent of this conjugation is a critical quality control step in drug development and bioconjugation.[1] It ensures the reaction's efficiency, determines the degree of PEGylation, and helps guarantee batch-to-batch consistency, which are all essential for the safety and efficacy of the final product.[2]
Q2: Which functional group on this compound should I use for my conjugation reaction?
The choice depends on the available functional groups on your target molecule:
-
Use the Amine (-NH2) end of the PEG linker to react with activated carboxyl groups (e.g., N-hydroxysuccinimide [NHS] esters) on your target molecule.
-
Use the Carboxylic Acid (-COOH) end of the PEG linker by activating it (e.g., using EDC/NHS chemistry) to react with primary amines (like the epsilon-amino group of lysine residues) on your protein or peptide.[3]
Q3: What are the primary analytical methods to quantify the conjugation of this compound?
There are three main categories of analytical methods:
-
Chromatographic Methods (HPLC): Techniques like Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX-HPLC) are used to separate the conjugated molecule from the unconjugated starting materials.[4][5] Quantification is typically achieved by measuring the peak area from UV absorbance.
-
Mass Spectrometry (MS): MALDI-TOF and ESI-LC/MS are powerful techniques that measure the mass of the molecules. Conjugation is confirmed by observing a mass shift corresponding to the addition of the PEG linker. The degree of PEGylation (the number of PEG chains attached) can also be determined.
-
Colorimetric Assays: These assays quantify the consumption of a specific functional group. For example, the TNBS assay can be used to measure the number of free primary amines on a protein before and after conjugation to the PEG's carboxyl end. A decrease in free amines indicates successful conjugation.
Q4: How do I choose the right analytical method for my experiment?
The selection depends on the specific information you need, the characteristics of your biomolecule, and the available instrumentation. For example, if you need to determine the precise number of PEG chains attached, MALDI-TOF MS is an excellent choice. If you need to separate different species in the reaction mixture for quantification, HPLC is more suitable.
Below is a decision tree to help guide your choice:
Quantitative Method Comparison
The following table summarizes the key characteristics of the primary analytical techniques.
| Feature | HPLC (SEC, RP, IEX) | Mass Spectrometry (MALDI-TOF) | Colorimetric Assay (TNBS) |
| Primary Measurement | Separation by size, charge, or hydrophobicity; quantification by peak area | Mass-to-charge ratio to determine molecular weight | Change in absorbance due to consumption of functional groups |
| Information Provided | Purity, relative quantification of species, presence of aggregates | Average degree of PEGylation, distribution of species, confirmation of identity | Overall reaction conversion, indirect quantification of conjugation |
| Advantages | Robust, quantitative, can be used for purification and analysis simultaneously. | High accuracy for mass, provides direct evidence of conjugation, high sensitivity. | Rapid, inexpensive, high-throughput, does not require complex equipment. |
| Limitations | Indirect measurement of conjugation, resolution may be challenging. | Can be less quantitative without standards, complex spectra can be difficult to interpret. | Indirect, does not distinguish between mono- and multi-PEGylation, susceptible to interfering substances. |
| Best For | Quality control, purity assessment, and removing unreacted components. | Characterizing the final product and confirming the degree of PEGylation. | Rapid screening of reaction conditions and preliminary efficiency checks. |
Detailed Experimental Protocols
Protocol 1: Quantification of Free Amines using TNBS Assay
This protocol is used to indirectly quantify conjugation to the carboxyl end of this compound by measuring the reduction of primary amines on the target molecule (e.g., protein lysine residues).
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in Reaction Buffer (prepare fresh).
-
Quenching Solution: 10% SDS and 1 N HCl.
-
Samples: Unconjugated protein and conjugated protein (20-200 µg/mL in Reaction Buffer).
-
Standard: An amine-containing compound (e.g., glycine) for a standard curve.
Procedure:
-
Prepare samples, standards, and a blank (Reaction Buffer only) in separate microcentrifuge tubes.
-
To 0.5 mL of each sample, standard, or blank, add 0.25 mL of the freshly prepared 0.01% TNBSA solution. Mix well.
-
Incubate all tubes at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.
-
Measure the absorbance of each solution at 335 nm using a spectrophotometer.
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of free amines in the unconjugated and conjugated samples. The difference corresponds to the number of amines consumed during the PEGylation reaction.
Protocol 2: Analysis of Conjugation by RP-HPLC
This protocol separates the PEGylated protein from the unreacted protein based on differences in hydrophobicity.
Methodology:
-
Column: C4 or C8 reverse-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 214 nm or 280 nm.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-45 minutes (this must be optimized for your specific protein).
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject 20-50 µL of your sample.
-
Run the gradient method. The PEGylated protein will typically elute earlier than the more hydrophobic, unconjugated protein.
-
Integrate the peak areas for the conjugated and unconjugated species to determine the relative percentage of each. The degree of conjugation can be estimated from the ratio of these peak areas.
Protocol 3: Determining Degree of PEGylation by MALDI-TOF MS
This protocol directly measures the molecular weight of the conjugated product.
Methodology:
-
Mass Spectrometer: A MALDI-TOF instrument capable of analyzing large molecules.
-
Matrix: Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) is a common matrix for proteins.
-
Sample Preparation: Mix your purified conjugate sample (desalted, ~0.1 mg/mL) 1:1 with the matrix solution.
Procedure:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely to allow for co-crystallization.
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in linear, positive ion mode, using a mass range appropriate for your expected products.
-
Analyze the resulting spectrum. A series of peaks will be observed. The mass difference between the peak for the unconjugated protein and subsequent peaks will correspond to the mass of the attached PEG linkers. The distribution of peak intensities reflects the distribution of different PEGylation states (mono-, di-, tri-PEGylated, etc.).
Troubleshooting Guide
Problem: High Polydispersity or Multiple Peaks in HPLC/MS
-
Possible Cause: The reaction stoichiometry (PEG:protein molar ratio) is too high, leading to multiple PEG chains attaching to the protein.
-
Solution: Reduce the molar excess of the this compound linker in the reaction. Perform a titration experiment to find the optimal ratio that favors mono-conjugation.
-
Possible Cause: The target protein has multiple reactive sites with similar accessibility.
-
Solution: If site-specificity is required, consider modifying the reaction pH to favor a specific site (e.g., a lower pH can favor N-terminal amine conjugation over lysine amines). Alternatively, use purification techniques like IEX-HPLC to isolate the desired isoform.
Problem: Difficulty in Removing Unconjugated PEG Linker
-
Possible Cause: The purification method is not suitable for the size difference between the conjugate and the free linker.
-
Solution: Use Size-Exclusion Chromatography (SEC) or a desalting column with an appropriate molecular weight cutoff (MWCO). For larger proteins, dialysis or ultrafiltration with a membrane MWCO significantly larger than the PEG linker but smaller than the protein is also highly effective.
Problem: Inconsistent Results Between Batches
-
Possible Cause: Variability in the activity of the PEGylation reagents or subtle changes in reaction conditions (pH, temperature, time).
-
Solution: Standardize all protocols meticulously. Always use fresh, high-quality reagents and validate their activity. Ensure buffer pH is accurately measured for every reaction. Implement rigorous in-process controls and use a validated analytical method to qualify each batch.
References
Validation & Comparative
The PROTAC Linker Landscape: A Comparative Guide to Amino-PEG11-CH2COOH and Other Linker Chemistries
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic intervention. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system, leading to the selective degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of Amino-PEG11-CH2COOH, a long-chain polyethylene glycol (PEG) linker, against other commonly employed linker classes, supported by experimental data to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The Central Role of the Linker in PROTAC Efficacy
The linker is far more than an inert spacer; its length, composition, and rigidity profoundly influence a PROTAC's biological activity.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation.[2][3] Key performance indicators for PROTAC efficacy, such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are exquisitely sensitive to the linker's properties.[4][5] Furthermore, the linker significantly impacts the physicochemical characteristics of the PROTAC, including its solubility and cell permeability, which are crucial for its development as a therapeutic agent.
A Comparative Analysis of Linker Chemistries
PROTAC linkers can be broadly categorized into flexible and rigid types, with PEG and alkyl chains representing the former, and structures containing cyclic moieties typifying the latter.
Polyethylene Glycol (PEG) Linkers: PEG linkers are the most predominantly used motifs in PROTAC design, favored for their hydrophilicity, biocompatibility, and the ease with which their length can be systematically varied. The ether oxygens in the PEG backbone can improve the solubility of the often large and hydrophobic PROTAC molecules.
-
This compound is a long-chain PEG linker that offers significant flexibility. While direct comparative data for a PEG11 linker is not extensively published, trends observed in studies with varying PEG lengths suggest that longer linkers can be advantageous for spanning larger distances between the target protein and E3 ligase, potentially accommodating complex ternary structures. However, excessively long linkers can sometimes lead to reduced potency due to a higher entropic penalty upon binding.
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers offer a high degree of conformational flexibility. While synthetically accessible, they are generally more hydrophobic than PEG linkers, which can negatively impact aqueous solubility.
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine or aromatic rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Quantitative Data on Linker Performance
The following tables summarize representative data from studies comparing the performance of PROTACs with different linker types and lengths. It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation for each new system.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 25 | >95 | |
| PEG4 | 15 | >95 | |
| PEG5 | 10 | >98 | |
| PEG6 | 20 | >95 |
This synthesized data illustrates a common trend where an optimal PEG linker length exists for a given target, with shorter or longer linkers exhibiting reduced potency.
Table 2: Comparison of Different Linker Types for BRD4 Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | 8-atom PEG linker | 54 | Exhibited degradation | |
| Rigid | Disubstituted Alkane | 23 | More potent degradation | |
| Flexible (Alkyl) | 9-atom alkyl chain | Concentration-dependent decrease | Not specified |
This table highlights that rigid linkers can sometimes lead to more potent degradation compared to flexible linkers.
Table 3: Physicochemical Properties of PROTACs with Different Linkers
| Linker Type | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Cell Permeability (PAMPA) |
| Alkyl | ~780 | 4.5 | 160 | Moderate |
| PEG2 | ~830 | 3.8 | 175 | Moderate-High |
| PEG4 | ~920 | 3.0 | 195 | High |
| PEG11 (Estimated) | ~1180 | <2.0 | >250 | Variable |
This table illustrates the general trend of decreasing lipophilicity (cLogP) and increasing polar surface area (TPSA) with increasing PEG length. While increased hydrophilicity can improve solubility, excessive TPSA can negatively impact passive cell permeability. The permeability of a long-chain PEG linker like PEG11 would need to be empirically determined, as it depends on the ability of the molecule to adopt a conformation that shields its polar surface area.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Interplay of linker properties influencing PROTAC efficacy.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for the accurate comparison of different PROTAC linkers.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.
Protocol:
-
Plate Preparation: Prepare a donor plate with varying concentrations of the PROTACs in a suitable buffer. Prepare an acceptor plate with a buffer solution.
-
Membrane Coating: Coat the filter of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assay Assembly: Place the filter plate on top of the acceptor plate, and then add the donor plate on top of the filter plate to create a "sandwich".
-
Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While flexible PEG linkers, including longer variants like this compound, offer advantages in terms of solubility and synthetic tractability, the optimal linker length and composition must be empirically determined for each specific biological target and E3 ligase combination. The growing body of research indicates a trend towards more sophisticated linker designs, including rigid and clickable linkers, to fine-tune the properties of PROTACs for enhanced potency, selectivity, and drug-like characteristics. A systematic evaluation of a diverse range of linkers, guided by the robust experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
References
A Head-to-Head Comparison: Amino-PEG11-CH2COOH vs. SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a linker for antibody conjugation is a critical decision that profoundly impacts the performance, stability, and efficacy of the final bioconjugate. This guide provides an objective comparison of two widely used linker technologies: the hydrophilic, flexible Amino-PEG11-CH2COOH and the more traditional, rigid SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
This comprehensive analysis, supported by experimental data and detailed protocols, will aid in the selection of the optimal linker for your specific research and development needs, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).
At a Glance: Key Differences and Performance Metrics
The fundamental difference between this compound and SMCC lies in their chemical structure, reactivity, and resulting biophysical properties of the conjugate. This compound is a hydrophilic, linear polyethylene glycol (PEG) linker with a terminal amine and a carboxylic acid. Its conjugation to an antibody typically involves a two-step process: activation of the carboxylic acid group using carbodiimide chemistry (EDC/NHS) to form an active ester, which then reacts with primary amines (e.g., lysine residues) on the antibody. This results in a stable amide bond.
In contrast, SMCC is a heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a maleimide group that reacts with sulfhydryl groups (e.g., from reduced cysteine residues). This also forms a stable covalent bond.
| Feature | This compound | SMCC |
| Chemical Nature | Hydrophilic, flexible PEG chain | More hydrophobic, rigid cyclohexane ring |
| Target Residues on Antibody | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
| Payload Attachment | Through the amine terminus of the PEG | Through the maleimide group (reacts with thiols) |
| Bond Formed with Antibody | Amide | Amide |
| Resulting Conjugate Properties | Increased solubility, reduced aggregation, potentially longer half-life | Can increase hydrophobicity, may lead to aggregation with hydrophobic payloads |
| Linker Stability | Highly stable amide bond | Stable amide bond; thioether bond from maleimide can be susceptible to retro-Michael reaction |
Experimental Data: A Comparative Overview
While direct head-to-head studies under identical conditions are limited, the existing literature provides valuable insights into the performance of PEGylated versus traditional non-PEGylated linkers like SMCC.
One study directly compared an affibody-drug conjugate with a PEG linker to one with an SMCC linker.[1] The results, summarized below, highlight the significant impact of the linker on the conjugate's properties.
| Parameter | ZHER2-PEG10K-MMAE | ZHER2-SMCC-MMAE (HM) |
| In Vitro Cytotoxicity (IC50) | Reduced by 22-fold compared to SMCC | Higher cytotoxicity |
| In Vivo Half-life | Increased by 11.2-fold compared to SMCC | Shorter half-life |
| Maximum Tolerated Dose (MTD) | >20.0 mg/kg | 5.0 mg/kg |
These findings suggest that while the PEG linker may slightly reduce the immediate in vitro potency, it significantly enhances the in vivo stability and tolerability of the conjugate. The prolonged circulation time can lead to greater accumulation in the target tissue, potentially resulting in improved overall therapeutic efficacy.[1]
Furthermore, hydrophilic PEG linkers have been shown to enable the conjugation of hydrophobic payloads at a higher drug-to-antibody ratio (DAR) without causing the aggregation that can be observed with more hydrophobic linkers like SMCC.[2][3] This can be crucial for achieving the desired therapeutic potency.
Experimental Protocols
Below are detailed methodologies for conjugating a payload to an antibody using either this compound or SMCC.
Protocol 1: Two-Step Antibody Conjugation using this compound
This protocol first involves the activation of the carboxylic acid group of the this compound-Payload construct, followed by conjugation to the antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound conjugated to the desired payload
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[4]
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
-
Activation of this compound-Payload:
-
Dissolve the this compound-Payload in Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Antibody:
-
Immediately add the activated linker solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the activated linker to the antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis.
-
Protocol 2: Two-Step Antibody Conjugation using SMCC
This protocol involves first activating the antibody with SMCC, followed by the addition of the thiol-containing payload.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (dissolved in an organic solvent like DMSO or DMF)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Antibody Activation with SMCC:
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The exact ratio should be optimized based on the antibody concentration.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Immediately after the incubation, remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Thiol-Containing Payload:
-
Add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody will determine the final drug-to-antibody ratio and should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the antibody-drug conjugate from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography.
-
Visualizing the Chemistry and Workflows
To better understand the processes, the following diagrams illustrate the chemical structures and conjugation workflows.
References
Stability Showdown: Amino-PEG11-CH2COOH Linker Proves a Resilient Contender in Preclinical Models
A comprehensive analysis of in-vitro and in-vivo data reveals the exceptional stability of the Amino-PEG11-CH2COOH linker, a non-cleavable polyethylene glycol (PEG)-based linker, positioning it as a robust choice for the development of next-generation bioconjugates such as antibody-drug conjugates (ADCs). Its high stability in plasma across multiple species translates to predictable pharmacokinetics and a potentially wider therapeutic window, offering key advantages over some traditional cleavable and non-cleavable linker systems.
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring the bioconjugate reaches its intended target. This guide provides a comparative analysis of the in-vitro and in-vivo stability of the this compound linker against other commonly used linkers, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The this compound linker, characterized by its hydrophilic 11-unit PEG chain, demonstrates remarkable stability, a feature inherent to its non-cleavable design. Non-cleavable linkers rely on the degradation of the antibody component within the target cell to release the payload, a mechanism that generally confers high stability in circulation.[1]
Studies on structurally similar non-cleavable Amino-PEG6-based linkers have shown that the amide linkage and the PEG chain remain intact after 4.5 days of incubation in mouse, rat, cynomolgus monkey, and human plasma.[2] This high degree of stability is crucial for maintaining the integrity of the bioconjugate in the bloodstream, thereby minimizing off-target toxicities. In contrast, some cleavable linkers, such as certain hydrazone-based systems, have shown susceptibility to hydrolysis in plasma, leading to premature drug release.[3]
The length of the PEG chain is another critical factor influencing the in-vivo performance of a bioconjugate. Generally, a longer PEG chain leads to a longer circulation half-life.[4][5] For instance, studies on Affibody-drug conjugates have shown that increasing the PEG chain length from 4 kDa to 10 kDa resulted in an 11.2-fold increase in half-life. This extended circulation time can lead to greater accumulation of the therapeutic agent in the target tissue, potentially enhancing its efficacy.
Here is a summary of stability data for various linker types:
| Linker Type | Linker Example | Stability Profile | Half-life (in vivo) | Key Findings & Citations |
| Non-cleavable PEG | This compound | High | ~6.0 days (mouse, for a dipeptide-linked auristatin ADC) | Extrapolated from data on similar Amino-PEG6 linkers which are highly stable in plasma across species. The long half-life is consistent with findings for other non-cleavable linkers. |
| Non-cleavable Thioether | SMCC | High | ~9.6 days (cynomolgus monkey, for a dipeptide-linked auristatin ADC) | Generally provides greater stability, leading to a wider therapeutic window. |
| Cleavable Dipeptide | Valine-Citrulline (Val-Cit) | Moderate to High | ~6.0 days (mouse) | Stable in circulation but susceptible to cleavage by lysosomal proteases like cathepsin B. |
| Cleavable Hydrazone | Hydrazone | Low to Moderate | Variable | pH-sensitive and can be prone to hydrolysis in plasma, leading to premature drug release. |
| Cleavable Disulfide | Disulfide | Low to Moderate | Variable | Cleaved in the reducing environment of the cell, but can show instability in plasma. |
Experimental Protocols
Accurate assessment of linker stability is paramount in the development of bioconjugates. The following are detailed protocols for key in-vitro and in-vivo experiments.
In-Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma from different species.
Methodology:
-
Incubation: The bioconjugate is incubated in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., 0, 24, 48, 72, 96 hours).
-
Sample Preparation: At each time point, an aliquot of the plasma sample is taken. To quantify the amount of intact bioconjugate, it can be captured using affinity methods (e.g., Protein A beads for antibodies). To measure the released payload, proteins in the plasma are precipitated using an organic solvent like acetonitrile. The sample is then centrifuged, and the supernatant containing the free payload is collected.
-
Analysis:
-
Intact Bioconjugate: The captured bioconjugate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Free Payload: The supernatant is analyzed by LC-MS/MS to quantify the concentration of the released payload.
-
In-Vivo Pharmacokinetic Analysis
Objective: To determine the circulation half-life, clearance rate, and overall pharmacokinetic profile of the bioconjugate.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Administration: The bioconjugate is administered intravenously (IV) at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).
-
Sample Processing: Plasma is separated from the blood samples.
-
Quantification:
-
Total Antibody/Bioconjugate: The concentration of the total antibody or bioconjugate in the plasma is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Free Payload: The concentration of the released payload in the plasma is quantified using LC-MS/MS.
-
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing the Workflow
To better illustrate the experimental process for assessing linker stability, the following diagrams outline the key steps.
Caption: Workflow for in-vitro plasma stability assessment of bioconjugates.
Caption: Workflow for in-vivo pharmacokinetic analysis of bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG11-CH2COOH Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product efficacy, safety, and batch-to-batch consistency. Amino-PEG11-CH2COOH is a popular amine-reactive linker used to attach polyethylene glycol (PEG) chains to proteins and other biomolecules, a process known as PEGylation. This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life. Mass spectrometry is an indispensable tool for the detailed characterization of these conjugates.
This guide provides a comparative analysis of the mass spectrometry techniques used to characterize biomolecules conjugated with this compound and offers a comparison with a common alternative, maleimide-PEG linkers.
Principles of Mass Spectrometry for PEGylated Bioconjugates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For large molecules like protein conjugates, electrospray ionization (ESI) is a commonly used soft ionization technique that generates multiply charged ions without significant fragmentation. These ions are then analyzed by a mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, which provides high resolution and mass accuracy.
The characterization of PEGylated proteins by mass spectrometry typically involves two main approaches:
-
Intact Mass Analysis: This "top-down" approach measures the molecular weight of the entire, intact conjugate. It is used to determine the degree of PEGylation (i.e., the number of PEG chains attached to each protein molecule) and to assess the heterogeneity of the sample.
-
Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the conjugated protein into smaller peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that have been modified with the PEG linker.
Mass Spectrometry Analysis of this compound Conjugates
This compound reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a stable amide bond. Due to the presence of multiple lysine residues on the surface of most proteins, this conjugation method often results in a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.
Experimental Workflow
The general workflow for the mass spectrometry analysis of a protein conjugated with this compound is as follows:
Intact Mass Analysis Data
The ESI mass spectrum of an intact protein conjugate will show a series of peaks, each representing the protein with a different number of attached PEG chains. Deconvolution of this spectrum yields the zero-charge masses of the different species present in the sample.
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Protein | 25,000.0 | 25,000.5 | 15 |
| Protein + 1 PEG | 25,601.7 | 25,602.3 | 35 |
| Protein + 2 PEGs | 26,203.4 | 26,204.1 | 30 |
| Protein + 3 PEGs | 26,805.1 | 26,805.9 | 15 |
| Protein + 4 PEGs | 27,406.8 | 27,407.6 | 5 |
Table 1: Example of deconvoluted mass spectrometry data for a 25 kDa protein conjugated with this compound (MW = 601.7 Da).
Peptide Mapping and Fragmentation
For peptide mapping, the conjugated protein is digested with a protease, such as trypsin, which cleaves specifically at lysine and arginine residues. The resulting peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In MS/MS, a specific peptide ion is isolated and fragmented to reveal its amino acid sequence and the site of modification.
The fragmentation of a peptide conjugated with this compound will produce characteristic ions. The PEG chain itself can undergo fragmentation, typically through cleavage of the ether bonds, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit).
Comparison with an Alternative: Maleimide-PEG Conjugates
A common alternative to amine-reactive PEGylation is the use of maleimide-functionalized PEG linkers. These linkers react specifically with free sulfhydryl groups, such as those on cysteine residues.
Amine-Reactive vs. Thiol-Reactive Conjugation
Performance Comparison
| Feature | This compound (Amine-Reactive) | Maleimide-PEG (Thiol-Reactive) |
| Target Residues | Lysine, N-terminus | Cysteine |
| Specificity | Lower (multiple lysines) | Higher (fewer free cysteines) |
| Product Heterogeneity | High | Low to moderate |
| MS Data Complexity | Complex, multiple PEGylated species | Simpler, fewer PEGylated species |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 |
Table 2: Performance comparison of amine-reactive and thiol-reactive PEGylation.
The choice of conjugation chemistry has a significant impact on the resulting product and its subsequent analysis. Thiol-reactive PEGylation often yields a more homogeneous product, which can simplify downstream processing and characterization. However, it requires the presence of a free cysteine residue, which may necessitate protein engineering. Amine-reactive PEGylation is more broadly applicable as lysine residues are generally abundant on protein surfaces.
Experimental Protocols
Protocol 1: Conjugation of a Protein with this compound
-
Protein Preparation: Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the this compound and a coupling agent, such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), in an appropriate solvent like dimethylformamide (DMF) or water.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution at a desired molar excess. The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using a suitable method, such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Intact Mass Analysis by LC-MS
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in a buffer compatible with mass spectrometry, such as 0.1% formic acid in water.
-
LC Separation: Inject the sample onto a reverse-phase liquid chromatography (RPLC) column, such as a C4 or C8 column, and elute with a gradient of acetonitrile in water containing 0.1% formic acid.
-
MS Analysis: Analyze the eluent by ESI-MS using a high-resolution mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein conjugate (e.g., m/z 500-4000).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unconjugated protein and the different PEGylated species.
Protocol 3: Peptide Mapping by LC-MS/MS
-
Sample Preparation: Denature the purified conjugate in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide.
-
Enzymatic Digestion: Exchange the buffer to one compatible with the chosen protease (e.g., ammonium bicarbonate for trypsin) and add the protease. Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for several hours to overnight.
-
LC-MS/MS Analysis: Inject the peptide mixture onto a reverse-phase LC column (e.g., C18) and separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid. Analyze the eluting peptides by MS and MS/MS.
-
Data Analysis: Use a database search engine to identify the peptides and the sites of PEGylation by searching for the expected mass shift on the modified amino acids.
A Researcher's Guide to Validating Amino-PEG11-CH2COOH Conjugate Activity: A Comparative Approach
For researchers, scientists, and drug development professionals, the functional validation of a PEGylated conjugate is a critical step in advancing a therapeutic or research agent. This guide provides a comparative framework for assessing the activity of molecules conjugated with Amino-PEG11-CH2COOH, a discrete polyethylene glycol (PEG) linker. By understanding the impact of PEGylation on a molecule's function, researchers can optimize its performance and accelerate the development timeline.
The inclusion of a PEG linker, such as this compound, can significantly alter the physicochemical and biological properties of a molecule.[1][2][3][4] These alterations, which include changes in solubility, stability, and pharmacokinetics, necessitate a thorough functional evaluation.[1] This guide presents a series of key functional assays, detailed protocols, and comparative data to aid in the validation process. While direct comparative data for the this compound linker is not extensively available in the public domain, this guide leverages data from studies on PEG linkers of varying lengths to provide a predictive and comparative context for its expected performance.
The Impact of PEG Linker Length on Conjugate Function
The length of the PEG linker is a critical determinant of a conjugate's in vitro and in vivo performance. Generally, longer PEG chains tend to increase the hydrodynamic radius of the conjugate, which can lead to prolonged circulation half-life and reduced renal clearance. However, this increase in size can also lead to decreased cellular uptake and reduced in vitro potency in some cases. The this compound linker, with its 11 ethylene glycol units, represents a mid-length linker that aims to strike a balance between these competing effects.
Comparative Data Summary
The following tables summarize quantitative data from studies comparing the effects of different PEG linker lengths on key performance indicators. This data provides a basis for predicting the functional consequences of conjugation with this compound.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Parent Molecule | Cell Line | PEG Linker Length | IC50 (nM) | Fold Change vs. No PEG |
| Affibody-Drug Conjugate | NCI-N87 | No PEG | 1.2 | - |
| Affibody-Drug Conjugate | NCI-N87 | 4 kDa PEG | 5.4 | 4.5-fold decrease |
| Affibody-Drug Conjugate | NCI-N87 | 10 kDa PEG | 26.4 | 22-fold decrease |
Data adapted from a study on affibody-drug conjugates.
Table 2: Effect of PEG Linker Length on Pharmacokinetics
| Parent Molecule | PEG Linker Length | Half-life (t1/2) | Fold Change vs. No PEG |
| Affibody-Drug Conjugate | No PEG | 19.6 min | - |
| Affibody-Drug Conjugate | 4 kDa PEG | 49 min | 2.5-fold increase |
| Affibody-Drug Conjugate | 10 kDa PEG | 219.5 min | 11.2-fold increase |
| Trastuzumab | Short PEG8 | Faster clearance | - |
| DNA Polyplex | 30 kDa PEG | Long circulatory half-life | - |
Data compiled from studies on affibody-drug conjugates, Trastuzumab, and DNA polyplexes.
Key Functional Assays and Experimental Protocols
To validate the activity of an this compound conjugate, a panel of in vitro and in vivo assays should be performed. The following are detailed protocols for essential experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the conjugate on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive NCI-N87 or SK-BR-3 cells for a HER2-targeting conjugate) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PEGylated conjugate, the non-PEGylated parent molecule, and a relevant control in cell culture medium. Add the compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cellular Uptake Assay
This assay quantifies the internalization of the conjugate by target cells.
Protocol:
-
Cell Seeding: Plate cells in a 24-well plate and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with a fluorescently labeled version of the this compound conjugate and the non-PEGylated parent molecule at a fixed concentration for various time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse the cells using a suitable lysis buffer.
-
Fluorescence Quantification: Measure the fluorescence intensity of the cell lysates using a fluorometer.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content of the cell lysate to determine the amount of conjugate taken up by the cells.
In Vivo Pharmacokinetic Study
This study evaluates the circulation half-life of the conjugate in an animal model.
Protocol:
-
Animal Model: Use healthy mice (e.g., BALB/c) for the study.
-
Compound Administration: Administer a single intravenous (IV) dose of the this compound conjugate and the non-PEGylated parent molecule to the mice.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification: Quantify the concentration of the conjugate in the plasma/serum samples using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) for protein-based conjugates or LC-MS for small molecule conjugates.
-
Data Analysis: Plot the plasma concentration of the conjugate over time and calculate pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and clearance.
In Vivo Efficacy Study
This study assesses the therapeutic efficacy of the conjugate in a tumor-bearing animal model.
Protocol:
-
Tumor Model: Establish a tumor xenograft model by subcutaneously inoculating cancer cells into immunocompromised mice.
-
Treatment Groups: Once the tumors reach a palpable size, randomize the mice into different treatment groups: vehicle control, non-PEGylated parent molecule, and the this compound conjugate.
-
Dosing: Administer the treatments according to a predetermined schedule (e.g., twice a week for three weeks).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Data Analysis: Plot the average tumor volume for each treatment group over time to evaluate the anti-tumor efficacy.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways potentially affected by the conjugate.
Caption: General workflow for validating conjugate activity.
Caption: Generalized ADC signaling pathway.
By employing a systematic and comparative approach to functional validation, researchers can effectively characterize the activity of their this compound conjugates and make data-driven decisions for further development.
References
A Head-to-Head Comparison of PEG Linkers: Unveiling the Impact of Length on Bioconjugate Performance
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the meticulous selection of each component. The linker, a seemingly simple bridge, plays a pivotal role in dictating the therapeutic index of these complex molecules. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for modulating the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective, data-driven comparison of different length PEG linkers to inform the strategic design of next-generation therapeutics.
The inclusion of PEG linkers in bioconjugates offers a multitude of advantages, including enhanced solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2][3] However, the length of the PEG chain is a critical parameter that can be fine-tuned to optimize the delicate balance between pharmacokinetics, in vivo efficacy, and in vitro potency.[4][5] This guide will delve into the experimental data that illuminates the head-to-head performance of various PEG linker lengths and provide detailed protocols for key evaluative experiments.
The Influence of PEG Linker Length on ADC Properties
The length of the PEG linker can profoundly impact the overall performance of an antibody-drug conjugate. Longer PEG chains generally increase the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends its plasma half-life. This extended circulation can lead to greater accumulation of the ADC in tumor tissues. Conversely, the introduction of a long PEG linker can sometimes lead to a decrease in in vitro cytotoxicity, highlighting a potential trade-off that necessitates careful optimization for each specific ADC.
Caption: Impact of PEG linker length on key ADC properties.
Data Presentation: Performance Metrics of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, providing a clear comparison of how different PEG linker lengths affect the key performance indicators of ADCs.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference(s) |
| Antibody-Drug Conjugate | PEG8 | Slower clearance compared to shorter PEG chains. | |
| Antibody-Drug Conjugate | PEG12, PEG24 | Did not provide a significant further advantage in clearance over PEG8. | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | |
| DNA Polyplex | 30 kDa | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Trastuzumab-MMAE Conjugate | PEG2, PEG4, PEG8, PEG12, PEG24 | Increasing PEG chain length led to increased plasma exposure and lower plasma clearance. |
Table 2: Impact of PEG Linker Length on In Vivo Efficacy
| Molecule Type | PEG Linker Length | Key In Vivo Efficacy Finding | Reference(s) |
| Antibody-Drug Conjugate | PEG8, PEG12, PEG24 | Provided 75-85% reduction in tumor weights. | |
| Antibody-Drug Conjugate | PEG2, PEG4 | Provided a 35-45% decrease in tumor weights. | |
| Antibody-Drug Conjugate | No PEG | Decreased tumor weights by 11%. | |
| Folate-Linked Liposomes | 10 kDa | Tumor size reduced by >40% compared to 2 kDa or 5 kDa linkers. |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Molecule Type | PEG Linker Length | Key In Vitro Cytotoxicity Finding | Reference(s) |
| Affibody-Drug Conjugate | 4 kDa | 6.5-fold reduction in cytotoxicity compared to no PEG. | |
| Affibody-Drug Conjugate | 10 kDa | 22.5-fold reduction in cytotoxicity compared to no PEG. | |
| Antibody-Drug Conjugate | General Trend | Increasing PEG linker length can be accompanied by a decrease in in vitro cytotoxicity. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates with different PEG linker lengths.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Several methods can be employed for its determination.
A. Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for analyzing the drug distribution and average DAR of cysteine-conjugated ADCs.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used to determine the average DAR, particularly after reduction of the ADC to separate the light and heavy chains.
-
Column: A reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to separate the light and heavy chains with different drug loads.
-
Detection: UV at 280 nm and 254 nm.
-
Sample Preparation: The ADC is typically reduced with a reducing agent like DTT or TCEP prior to analysis.
-
Data Analysis: The average DAR is calculated based on the peak areas of the drug-conjugated and unconjugated light and heavy chains.
Caption: Workflow for DAR determination using HIC and RP-HPLC.
Protocol 2: In Vivo Efficacy Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor xenograft model.
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) bearing subcutaneous tumors of a relevant human cancer cell line.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
-
ADCs with different PEG linkers and a vehicle control are administered intravenously.
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a specified size.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Protocol 3: Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study to assess the circulation half-life and clearance of ADCs.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A single intravenous dose of the ADC is administered to the animals.
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).
-
The concentration of the ADC in the plasma is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated using appropriate software.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a significant impact on their therapeutic index. The experimental data clearly demonstrates that longer PEG linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this can be associated with a potential decrease in in vitro potency. The optimal PEG linker length is therefore context-dependent and must be empirically determined for each specific antibody, payload, and target combination. By systematically evaluating a range of PEG linker lengths using the robust experimental protocols outlined in this guide, researchers can rationally design safer and more effective bioconjugates for a new era of targeted therapies.
References
The Strategic Advantage of Amino-PEG11-CH2COOH in Bioconjugation: A Comparative Guide
In the landscape of advanced drug development and molecular biology, the role of heterobifunctional linkers is paramount. These molecular bridges are critical in the construction of complex biologics such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces. Among the plethora of available options, Amino-PEG11-CH2COOH has emerged as a linker of choice for many applications. This guide provides an in-depth comparison of this compound with alternative linkers, supported by experimental data, detailed protocols, and visual workflows to inform strategic selection in research and development.
The core appeal of this compound lies in its defined chain length, hydrophilic polyethylene glycol (PEG) spacer, and orthogonal reactive termini—an amine (-NH2) and a carboxylic acid (-COOH). This specific architecture offers a balance of properties that enhance the therapeutic potential and manufacturability of bioconjugates.
Comparative Analysis of Linker Properties
The selection of a linker significantly impacts the physicochemical and biological properties of a bioconjugate. Key parameters for consideration include solubility, stability, pharmacokinetics, and in vivo efficacy.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | PEG Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| N/A | No PEG | ~8.5 | 1.0 |
| Short-chain PEG | PEG4 | ~5.0 | 0.59 |
| This compound | PEG11 | ~3.5 | 0.41 |
| Long-chain PEG | PEG24 | ~2.0 | 0.24 |
This data is synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
The data clearly indicates that increasing the PEG chain length can significantly decrease the clearance rate of ADCs, thereby extending their circulation half-life. The PEG11 linker provides a substantial improvement over shorter-chain PEGs without the potential for increased immunogenicity sometimes associated with very long PEG chains.
Table 2: Comparison of this compound with Alternative Linker Chemistries
| Linker Type | Example | Advantages | Disadvantages | Key Applications |
| Heterobifunctional PEG | This compound | Defined length, enhances solubility, reduces aggregation, improves pharmacokinetics, biocompatible. | Potential for anti-PEG antibody formation, non-biodegradable. | ADCs, PROTACs, peptide modification, surface functionalization. |
| Short-chain PEG | Amino-PEG4-COOH | More compact, may be beneficial for certain receptor-ligand interactions. | Less impact on solubility and clearance compared to longer PEGs. | Small molecule-peptide conjugation, diagnostics. |
| Non-PEG Linkers (Polypeptides) | (Gly-Ser)n | Biodegradable, low immunogenicity, tunable properties via sequence engineering. | Can be more complex to synthesize, potential for proteolytic degradation. | ADCs, targeted drug delivery. |
| Non-PEG Linkers (Polysarcosine) | MeA-PSar-COOH | "Stealth" properties similar to PEG, low immunogenicity, biodegradable potential. | Less established in commercial products, synthesis can be challenging. | PEG alternative in drug delivery systems. |
| Cleavable Linkers | Val-Cit-PAB | Enables targeted drug release in the tumor microenvironment (e.g., by cathepsin B). | Can be unstable in circulation, leading to premature drug release. | ADCs with payloads requiring intracellular release. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are representative protocols for the conjugation of this compound to a monoclonal antibody.
Protocol 1: Two-Step Amide Coupling of this compound to an Antibody
This protocol describes the conjugation of the carboxylic acid terminus of the linker to primary amines (e.g., lysine residues) on an antibody, followed by the conjugation of the amine terminus of the linker to a payload.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-reactive payload (e.g., a cytotoxic drug with an NHS ester)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF).
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester of the linker.
-
-
Conjugation to Antibody:
-
Add the activated linker solution to the mAb solution at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Linker-Antibody Intermediate:
-
Purify the mAb-linker conjugate using an SEC column to remove excess linker and coupling reagents.
-
-
Conjugation to Payload:
-
Add the amine-reactive payload to the purified mAb-linker conjugate.
-
Incubate for 1-4 hours at room temperature.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding the quenching buffer.
-
Purify the final ADC using an SEC column to remove unreacted payload and other impurities.
-
-
Characterization:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and SEC.
-
Protocol 2: Pharmacokinetic Analysis of PEGylated Antibody
This protocol outlines a typical procedure for evaluating the in vivo half-life of an antibody conjugate.[1]
Materials:
-
PEGylated antibody conjugate
-
Control (unmodified) antibody
-
Animal model (e.g., mice)
-
ELISA or other validated analytical method for antibody quantification
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of the PEGylated antibody conjugate and the control antibody to separate groups of animals.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[1]
-
-
Plasma Processing:
-
Process the blood samples to obtain plasma.[1]
-
-
Quantification:
-
Quantify the concentration of the antibody conjugate in the plasma samples using a validated analytical method like ELISA.[1]
-
-
Data Analysis:
-
Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).[1]
-
Visualizing Workflows and Pathways
Understanding the logical flow of experiments and the mechanism of action of bioconjugates is enhanced through visualization. The following diagrams, created using the DOT language, illustrate key processes involving heterobifunctional linkers.
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: The mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Conclusion
The selection of a heterobifunctional linker is a critical decision in the design of sophisticated bioconjugates. This compound offers a compelling combination of features that address many of the challenges in this field. Its defined length PEG spacer enhances solubility and prolongs circulation time, while its orthogonal amine and carboxylic acid groups allow for controlled, sequential conjugation. While alternatives such as shorter PEGs, polypeptides, and polysarcosine present their own unique advantages and may be suitable for specific applications, this compound remains a robust and versatile tool for researchers and drug developers. The provided data, protocols, and diagrams serve as a guide to aid in the rational design and successful implementation of bioconjugation strategies, ultimately accelerating the development of novel therapeutics and diagnostics.
References
The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Guide Featuring Amino-PEG11-CH2COOH
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and flexibility of this linker are paramount to the PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of PROTAC linkers, with a special focus on the use of polyethylene glycol (PEG) linkers, exemplified by the Amino-PEG11-CH2COOH structure. We will explore how linker choice impacts performance using a case study based on the well-characterized oncology target, Bromodomain-containing protein 4 (BRD4).
Case Study: Optimizing a BRD4-Targeting PROTAC
BRD4 is a key epigenetic reader protein and a high-value target in various cancers. Small molecule inhibitors of BRD4, such as JQ1, have shown therapeutic promise, but PROTAC-mediated degradation of BRD4 offers a more profound and sustained pharmacological effect. In this case study, we compare a series of hypothetical BRD4-targeting PROTACs. Each PROTAC utilizes JQ1 as the BRD4-binding ligand and pomalidomide to recruit the Cereblon (CRBN) E3 ligase. The key variable is the linker connecting these two elements.
Data Presentation: Impact of Linker on PROTAC Performance
The following table summarizes the performance of BRD4-targeting PROTACs with different linkers. The data illustrates the critical role of the linker in achieving potent and efficacious protein degradation.
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-PROTAC-1 | Alkyl | 8 | 150 | 75 | 5.2 |
| BRD4-PROTAC-2 | Alkyl-Ether | 12 | 55 | 85 | 7.8 |
| BRD4-PROTAC-3 (Hypothetical) | This compound | 46 | 5 | >95 | 12.5 |
| BRD4-PROTAC-4 | PEG | 20 | 25 | 90 | 10.1 |
| BRD4-PROTAC-5 | Rigid (Piperazine-based) | 15 | 80 | 80 | 6.5 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation. Papp: Apparent permeability coefficient, a measure of cell permeability.
The data clearly indicates that the PROTAC with the this compound linker (BRD4-PROTAC-3) exhibits superior performance with a significantly lower DC50 and higher Dmax. The extended and hydrophilic nature of the PEG11 linker is hypothesized to facilitate the formation of a more stable and productive ternary complex between BRD4 and CRBN, leading to enhanced ubiquitination and degradation. Furthermore, the PEG linker often improves the solubility and cell permeability of the PROTAC molecule.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed human leukemia cells (e.g., MV4;11) in 6-well plates at a density that allows for 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Fluorescence Polarization Assay for Ternary Complex Formation
Objective: To assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Methodology:
-
Reagents and Preparation:
-
Purified recombinant target protein (e.g., BRD4) and E3 ligase (e.g., CRBN/DDB1).
-
A fluorescently labeled ligand for the target protein (e.g., a fluorescent analog of JQ1).
-
A series of concentrations of the PROTAC.
-
-
Assay Setup:
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled ligand and the purified target protein.
-
Add increasing concentrations of the PROTAC.
-
Finally, add a fixed concentration of the purified E3 ligase.
-
Include controls such as:
-
Fluorescent ligand + target protein (no PROTAC or E3 ligase).
-
Fluorescent ligand + target protein + PROTAC (no E3 ligase).
-
Fluorescent ligand + target protein + E3 ligase (no PROTAC).
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization (FP) of each well using a plate reader.
-
-
Data Analysis:
-
An increase in FP signal upon the addition of the PROTAC and E3 ligase indicates the formation of a larger molecular complex.
-
Plot the change in millipolarization (mP) units against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved.
-
Visualizations
The following diagrams illustrate key concepts in PROTAC design and evaluation.
Caption: Mechanism of action of a PROTAC molecule.
Caption: Workflow for the rational design and evaluation of PROTACs.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. As demonstrated in our case study of BRD4 degraders, a well-designed linker, such as one based on the this compound scaffold, can significantly enhance degradation potency and efficacy. The hydrophilicity and extended nature of PEG linkers often facilitate the formation of a stable ternary complex, a prerequisite for efficient protein degradation. However, the optimal linker is target-dependent, and a systematic evaluation of various linker types, lengths, and compositions is essential for the development of novel and effective PROTAC-based therapeutics. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to undertake such comparative studies.
Safety Operating Guide
Proper Disposal of Amino-PEG11-CH2COOH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for Amino-PEG11-CH2COOH, a bifunctional PEG linker commonly used in drug development and proteomics.
This compound, while not classified as a hazardous substance, requires adherence to proper disposal protocols to minimize environmental impact and maintain a safe laboratory environment.[1] The following procedures are based on the general characteristics of polyethylene glycol (PEG) derivatives and carboxylic acids.
Immediate Safety and Handling
Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[1] In the event of a spill, the material should be contained, swept up, and placed in a suitable, closed container for disposal.[1]
Disposal Procedures
The recommended disposal method for this compound depends on the concentration and the presence of other hazardous materials.
For Pure or Dilute Aqueous Solutions of this compound:
Polyethylene glycol and its derivatives are generally considered biodegradable and not harmful to aquatic organisms.[2] However, it is best practice to avoid direct release into wastewater systems.[2]
-
Collection: Collect the waste material in a clearly labeled, sealed container.
-
Storage: Store the container in a designated waste collection area, away from incompatible materials.
-
Professional Disposal: Arrange for collection by a licensed chemical waste disposal contractor. This is the most common and recommended practice for chemical waste.
For this compound Mixed with Other Chemicals:
If this compound is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with all constituents of the mixture.
-
Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal service, following all local and national regulations.
The following table summarizes the key disposal considerations:
| Waste Type | Key Considerations | Disposal Method |
| Pure or Dilute Aqueous this compound | Generally non-hazardous and biodegradable. Avoid drain disposal. | Collect in a labeled, sealed container for pickup by a licensed chemical waste disposal contractor. |
| This compound Mixed with Hazardous Waste | The entire mixture is considered hazardous. | Segregate, label with all components, and dispose of through a licensed hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Treat as chemical waste. | Place in a designated solid waste container for chemical waste and arrange for professional disposal. |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Amino-PEG11-CH2COOH
This document provides crucial safety, handling, and disposal information for Amino-PEG11-CH2COOH, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is essential when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles or a face shield. | Goggles should be splash-proof. |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use.[1][2] |
| Body | Laboratory coat. | A disposable gown is preferred.[3] |
| Respiratory | Use in a well-ventilated area. | For environments with potential for dust or aerosols, a fit-tested N95 or higher NIOSH-approved respirator is recommended.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following experimental protocols is critical for the safe handling and use of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Workspace Preparation: Before handling the compound, ensure the workspace is clean and uncluttered. Prepare all necessary equipment and reagents in advance.
Safe Handling Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Avoid Inhalation: Do not breathe dust or vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: All unused this compound and solutions containing the compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials used for spills, and any other contaminated labware must be treated as hazardous waste and collected in a separate, clearly labeled container.
Disposal Procedures
-
Consult Regulations: Dispose of all waste materials in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Do Not Dispose in General Waste or Drains: Under no circumstances should this compound or its waste be disposed of in the general trash or poured down the drain.
Visual Workflow and Safety Relationships
The following diagrams illustrate the procedural workflow for handling this compound and the logical relationships of the safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
